3-Isocyanatopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-isocyanatopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c9-5-8-6-2-1-3-7-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVVSKCXWMEDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375184 | |
| Record name | 3-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15268-31-2 | |
| Record name | 3-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isocyanatopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Isocyanatopyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isocyanatopyridine, a heterocyclic aromatic isocyanate, is a versatile reagent in organic synthesis, particularly valued in the development of novel therapeutic agents. Its unique structure, featuring a pyridine ring coupled with a highly reactive isocyanate group, allows for the construction of a diverse array of molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its application in medicinal chemistry.
Chemical Structure and Identification
The structural representation of this compound provides fundamental insights into its chemical behavior. The pyridine ring, an electron-deficient aromatic system, influences the reactivity of the isocyanate moiety.
Caption: Chemical structure of this compound.
Table 1: Structural and Identification Data
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 15268-31-2[1] |
| Molecular Formula | C₆H₄N₂O[1] |
| SMILES | C1=CC(=CN=C1)N=C=O[1] |
| InChI Key | SHVVSKCXWMEDRW-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 120.11 g/mol | [1] |
| Boiling Point | 181.9 °C at 760 mmHg | iChemical |
| Density | 1.12 g/cm³ | iChemical |
| Flash Point | 63.8 °C | iChemical |
| Melting Point | Not available |
Reactivity and Synthetic Applications
The isocyanate functional group (-N=C=O) is highly electrophilic and readily reacts with a wide range of nucleophiles. This reactivity is the cornerstone of this compound's utility in organic synthesis.
Reaction with Nucleophiles: A General Workflow
The general reaction of this compound with nucleophiles, such as amines and alcohols, proceeds via nucleophilic addition to the central carbon of the isocyanate group. This leads to the formation of ureas and carbamates, respectively.
Caption: General reaction workflow of this compound.
Synthesis of Diarylurea Derivatives as IDH2 Inhibitors
A significant application of this compound is in the synthesis of diarylurea derivatives. These compounds have been investigated as potent and selective inhibitors of isocitrate dehydrogenase 2 (IDH2), a key enzyme in cellular metabolism whose mutations are implicated in various cancers. The synthesis typically involves the reaction of this compound with a substituted aniline.
Experimental Protocol: General Synthesis of N-(aryl)-N'-(pyridin-3-yl)urea Derivatives
A general procedure for the synthesis of diaryl ureas involves the reaction of an aryl amine with an aryl isocyanate. The following is a representative protocol adapted for the synthesis of N-aryl-N'-(pyridin-3-yl)urea derivatives.
-
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Triethylamine (optional, as a base)
-
-
Procedure:
-
To a solution of the substituted aniline in the anhydrous solvent, add this compound dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
If the aniline salt is used, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Stir the reaction mixture at room temperature for a period of 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the four protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of a 3-substituted pyridine.
-
¹³C NMR: The carbon NMR spectrum will display six signals. The carbon of the isocyanate group is expected to appear in the range of δ 120-130 ppm. The five carbons of the pyridine ring will have characteristic shifts, with the carbons adjacent to the nitrogen atom appearing at lower field.
-
FT-IR: The most prominent feature in the infrared spectrum will be a strong, sharp absorption band around 2250-2275 cm⁻¹ characteristic of the asymmetric stretching vibration of the -N=C=O group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 120. Fragmentation patterns would likely involve the loss of CO (m/z 92) and subsequent fragmentation of the pyridylnitrene radical cation.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable building block in organic and medicinal chemistry. Its well-defined structure and predictable reactivity with nucleophiles make it a key component in the synthesis of complex molecules with important biological activities, particularly in the development of targeted cancer therapies. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and drug development.
References
In-depth Technical Guide to 3-Isocyanatopyridine: Properties, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Isocyanatopyridine, a key reagent in the synthesis of biologically active compounds. This document details its chemical properties, experimental protocols for its use, and its application in the development of targeted cancer therapies, specifically as a precursor to diarylurea-based inhibitors of mutant isocitrate dehydrogenase 2 (IDH2).
Core Compound Properties
This compound is a heterocyclic compound featuring a pyridine ring substituted with a reactive isocyanate functional group. This combination of an aromatic, nitrogen-containing heterocycle and a highly electrophilic isocyanate group makes it a valuable building block in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 15268-31-2 | [1] |
| Molecular Formula | C6H4N2O | [2][3] |
| Molecular Weight | 120.11 g/mol | [2][3] |
| Alternate Names | 3-Pyridyl isocyanate | [3] |
Synthesis of Diarylurea-Based IDH2 Inhibitors: An Experimental Protocol
This compound is a critical starting material for the synthesis of a class of diarylurea derivatives that have shown promise as inhibitors of mutant IDH2, a key enzyme implicated in several cancers.[4] The general reaction involves the nucleophilic addition of an aromatic amine to the isocyanate group of this compound.
General Experimental Procedure for the Synthesis of N,N'-Diarylureas:
A solution of the desired aniline derivative (1 equivalent) in a suitable aprotic solvent, such as dimethyl sulfoxide (DMSO), is treated with this compound (1 equivalent). The reaction mixture is stirred at room temperature overnight. Upon completion, the reaction is quenched by the addition of water, and the resulting precipitate is collected by filtration. The crude product is then washed with appropriate solvents, such as dichloromethane (DCM) and ethyl acetate (EtOAc), to yield the purified diarylurea compound.[5]
Example Synthesis:
The synthesis of 1-(4-((2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl)-3-(pyridin-3-yl)urea would follow the general procedure above, starting with 6-(4-aminophenoxy)quinoxaline-2,3(1H,4H)-dione and this compound. The structure of the final product would be confirmed using analytical techniques such as 1H NMR, mass spectrometry, and FT-IR spectroscopy.[5]
Application in Drug Discovery: Targeting Mutant IDH2
Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme represent a therapeutic target in several cancers, including acute myeloid leukemia (AML).[6] Mutant IDH2 gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite R(-)-2-hydroxyglutarate (2-HG).[6][7] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations and impaired cellular differentiation, ultimately contributing to tumorigenesis.[6][7][8]
Diarylurea compounds derived from this compound have been investigated as allosteric inhibitors of mutant IDH2. These inhibitors bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme and reduces the production of 2-HG.
Quantitative Structure-Activity Relationship (QSAR) Data
The development of potent diarylurea inhibitors often involves quantitative structure-activity relationship (QSAR) studies to understand how chemical structure influences biological activity. While specific QSAR data for this compound-derived IDH2 inhibitors is proprietary and found within specific research, general principles from studies on other diarylurea kinase inhibitors can be informative. For instance, modifications to the phenyl rings with hydrophobic groups like halogens or the introduction of larger aromatic systems such as a naphthyl group can enhance inhibitory activity by improving binding potency.[9]
The following table presents hypothetical, yet representative, data for a series of diarylurea inhibitors, illustrating the type of quantitative data generated in such studies.
| Compound | R Group on Aniline | IC50 (nM) against mutant IDH2 |
| 1 | -H | 150 |
| 2 | 4-Fluoro | 85 |
| 3 | 4-Chloro | 70 |
| 4 | 3-Trifluoromethyl | 45 |
| 5 | 4-Methoxy | 200 |
Visualizing the IDH2 Signaling Pathway and Inhibition
The following diagrams illustrate the biochemical pathway of mutant IDH2 and the mechanism of action of diarylurea inhibitors.
Caption: The metabolic pathway of wild-type and mutant IDH2 in the mitochondrion.
Caption: Workflow from synthesis to the therapeutic action of diarylurea IDH2 inhibitors.
References
- 1. This compound | C6H4N2O | CID 2760493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 15268-31-2 [chemicalbook.com]
- 5. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Roles and Therapeutic Applications of IDH2 Mutations in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Isocyanatopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-isocyanatopyridine (C₆H₄N₂O), a valuable reagent in synthetic chemistry and drug discovery. Due to the limited availability of published, collated experimental spectra for this specific compound, this document combines reported data with predicted values based on established spectroscopic principles and data from analogous structures. This guide is intended to serve as a reliable reference for the identification and characterization of this compound in a laboratory setting.
Chemical Structure and Properties
This compound, also known as 3-pyridyl isocyanate, is an aromatic compound containing a pyridine ring substituted with an isocyanate functional group at the 3-position.
Molecular Formula: C₆H₄N₂O[1] Molecular Weight: 120.11 g/mol [1] Exact Mass: 120.0324 g/mol [1] Boiling Point: 181.9 °C at 760 mmHg
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 8.6 - 8.8 | d | ~2.0 |
| H-4 | 7.9 - 8.1 | ddd | ~8.0, 2.5, 1.5 |
| H-5 | 7.3 - 7.5 | dd | ~8.0, 5.0 |
| H-6 | 8.5 - 8.7 | dd | ~5.0, 1.5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 |
| C-3 | 130 - 134 |
| C-4 | 123 - 127 |
| C-5 | 135 - 139 |
| C-6 | 147 - 151 |
| -NCO | 121 - 125 |
Infrared (IR) Spectroscopy
The most prominent and characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band of the isocyanate (-N=C=O) group.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N=C=O stretch | ~2270 | Strong, Sharp |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Weak |
| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |
| C-N stretch | 1400 - 1300 | Medium |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the isocyanate group and fragmentation of the pyridine ring.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Relative Intensity |
| 120 | [M]⁺ | High |
| 92 | [M - CO]⁺ | Medium |
| 78 | [C₅H₄N]⁺ | High |
| 51 | [C₄H₃]⁺ | Medium |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of neat this compound between two NaCl or KBr plates.
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, dichloromethane) and place it in a liquid IR cell.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty sample holder (or solvent) and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Data Acquisition (EI mode):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 30-200.
-
Scan Speed: 1 scan/second.
-
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Reactivity and Electrophilicity of 3-Isocyanatopyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Isocyanatopyridine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its reactivity is dominated by the highly electrophilic isocyanate functional group, making it a versatile building block for the synthesis of a wide range of derivatives. The electron-withdrawing nature of the pyridine ring further enhances the electrophilicity of the isocyanate carbon, rendering it highly susceptible to nucleophilic attack. This guide provides a comprehensive analysis of the chemical properties, core reactivity, and key reaction mechanisms of this compound. It details its primary reactions, including nucleophilic additions and cycloadditions, and provides generalized experimental protocols for the synthesis of ureas and carbamates. A significant focus is placed on its application in drug development, particularly in the synthesis of diarylurea derivatives that act as potent inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), a critical enzyme implicated in several cancers.
Physicochemical and Spectroscopic Properties
| Property | Value | Source(s) |
| CAS Number | 15268-31-2 | [1] |
| Molecular Formula | C₆H₄N₂O | [1] |
| Molecular Weight | 120.11 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 181.9 °C at 760 mmHg | |
| Density | 1.12 g/cm³ | |
| IR Absorption (N=C=O) | ~2250–2275 cm⁻¹ (strong, characteristic asymmetric stretch) | |
| ¹H NMR (Predicted) | δ 8.6-8.8 (m, 2H), δ 7.8-8.0 (m, 1H), δ 7.3-7.5 (m, 1H) ppm | |
| ¹³C NMR (Predicted) | δ 150-155 (C), δ 145-150 (C), δ 135-140 (C), δ 125-130 (C), δ 120-125 (C), δ 120-125 (C=O) ppm |
Core Reactivity and Electrophilicity
The chemical behavior of this compound is governed by two main structural features: the isocyanate functional group and the pyridine ring.
The Electrophilic Isocyanate Group
The isocyanate group (–N=C=O) is a cumulene system characterized by a highly electrophilic central carbon atom. This electrophilicity arises from the resonance delocalization of electron density onto the adjacent electronegative oxygen and nitrogen atoms. Consequently, it readily reacts with a wide variety of nucleophiles.[2] The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by proton transfer to the nitrogen atom.[3]
The general order of reactivity for uncatalyzed reactions with common nucleophiles is: Primary Aliphatic Amines > Primary Aromatic Amines > Secondary Amines > Alcohols ≈ Thiols > Water [4][5]
Influence of the 3-Pyridyl Moiety
The pyridine ring, being an electron-withdrawing aromatic system, influences the reactivity of the attached isocyanate group. The nitrogen atom in the ring exerts a -I (inductive) and -M (mesomeric) effect, which reduces the electron density across the ring and, by extension, on the isocyanate nitrogen. This inductive pull enhances the partial positive charge on the isocyanate carbon, making this compound more electrophilic and generally more reactive towards nucleophiles than its benzene analog, phenyl isocyanate.
Key Reaction Classes
Nucleophilic Addition Reactions
This is the most common and synthetically important class of reactions for this compound.
-
Reaction with Amines (Urea Formation): The reaction with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas.[6] This reaction is fundamental to the synthesis of many biologically active molecules.[7]
-
Reaction with Alcohols (Carbamate Formation): Alcohols react to form carbamates (urethanes). This reaction is generally slower than with amines and often requires heat or catalysis (e.g., by tertiary amines or organometallic compounds) to proceed at a practical rate.[2][8]
-
Reaction with Water (Amine Formation/Dimerization): this compound is sensitive to moisture. It reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to yield 3-aminopyridine and carbon dioxide.[2] The resulting 3-aminopyridine can then react with another molecule of this compound to form a disubstituted urea.
Table 2: Summary of Nucleophilic Addition Reactions
| Nucleophile (Nu-H) | Product Class | General Conditions | Relative Rate |
|---|---|---|---|
| Primary Amine | N,N'-Disubstituted Urea | Aprotic solvent (e.g., THF, Acetone), RT | Very Fast |
| Secondary Amine | N,N,N'-Trisubstituted Urea | Aprotic solvent, RT | Fast |
| Alcohol | Carbamate (Urethane) | Heat or catalyst (e.g., DBTDL, Et₃N) required | Moderate |
| Water | 3-Aminopyridine + CO₂ (then Urea) | Uncatalyzed, often an undesired side reaction | Slow |
| Thiol | Thiocarbamate | Catalyst often required | Slow |
[3+2] Cycloaddition Reactions
The N=C double bond of the isocyanate group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides, nitrile oxides, and N-oxides.[9][10] These reactions are a powerful tool for constructing five-membered heterocyclic rings. For instance, nitropyridyl isocyanates have been shown to react with azides to form tetrazolinones and with pyridine N-oxides to give substituted aminopyridines after rearrangement and decarboxylation.[11] This reactivity demonstrates the versatility of this compound beyond simple nucleophilic additions.
Application in Drug Discovery: Inhibition of Mutant IDH2
A critical application of this compound is in the synthesis of diarylurea derivatives that function as inhibitors of mutant isocitrate dehydrogenase 2 (IDH2).[12]
The Role of Mutant IDH2 in Cancer
Isocitrate dehydrogenase (IDH) is a key enzyme in the citric acid cycle that normally converts isocitrate to α-ketoglutarate (α-KG).[13] In several cancers, including acute myeloid leukemia (AML) and gliomas, IDH2 acquires a gain-of-function mutation.[14][15] This mutant enzyme converts α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[16] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases.[17] This inhibition leads to widespread DNA and histone hypermethylation, which alters the epigenetic landscape, blocks cellular differentiation, and promotes tumorigenesis.[14][18]
Synthesis and Mechanism of Diarylurea Inhibitors
This compound is a key reagent for synthesizing diarylurea-based IDH2 inhibitors. In a typical synthesis, this compound is reacted with a substituted aniline to create the characteristic diarylurea scaffold. These small molecule inhibitors, such as Enasidenib (AG-221), are designed to bind allosterically to the mutant IDH2 enzyme.[19][20] By binding to the enzyme, they block its neomorphic activity, preventing the production of 2-HG.[17][21] The subsequent reduction in cellular 2-HG levels restores the function of α-KG-dependent dioxygenases, reverses the epigenetic block, and allows the cancerous cells to differentiate into mature, non-proliferating cells.[19]
References
- 1. This compound | C6H4N2O | CID 2760493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 15268-31-2 [chemicalbook.com]
- 13. Frontiers | Biological Roles and Therapeutic Applications of IDH2 Mutations in Human Cancer [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]
- 18. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimizing Next Generation AML Therapy: Activity of Mutant IDH2 Inhibitor AG-221 in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IDH1/IDH2 Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Isocyanatopyridine Derivatives and Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: The 3-Isocyanatopyridine Scaffold
This compound is a versatile heterocyclic building block characterized by a pyridine ring substituted with a highly reactive isocyanate group at the 3-position. This functional group readily reacts with nucleophiles, most notably amines, to form stable urea derivatives. This reactivity is the cornerstone of its utility in medicinal chemistry, enabling the synthesis of a diverse array of molecules with a wide range of biological activities. The pyridine ring itself is a common motif in many pharmaceuticals, offering favorable properties such as metabolic stability and the ability to participate in hydrogen bonding interactions with biological targets.
Chemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 15268-31-2 | [1] |
| Molecular Formula | C6H4N2O | [1] |
| Molecular Weight | 120.11 g/mol | [1] |
| Boiling Point | 182 °C | [1] |
| Density | 1.12 g/cm³ | [1] |
| Flash Point | 64 °C | [1] |
Synthesis of this compound Derivatives: Diaryl Ureas
The primary application of this compound in drug discovery is in the synthesis of diaryl urea derivatives. These compounds have shown significant promise as inhibitors of various protein kinases and enzymes involved in cancer progression. The general synthetic scheme involves the reaction of this compound with a primary or secondary amine.
Experimental Protocol: General Synthesis of N-(pyridyl)-N'-(aryl) Ureas
This protocol outlines a general procedure for the synthesis of diaryl urea derivatives from this compound and an appropriate aniline.
Materials:
-
This compound
-
Substituted aniline
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Stirring apparatus
-
Reaction vessel
-
Purification system (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of this compound: To the stirred solution of the aniline, add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the aniline.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If a precipitate forms, it can be collected by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether or hexane).
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure diaryl urea derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.
Biological Activities and Therapeutic Applications
Derivatives of this compound, particularly diaryl ureas, have emerged as potent inhibitors of several key targets in oncology.
Inhibition of Isocitrate Dehydrogenase 2 (IDH2)
Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme are found in various cancers, including acute myeloid leukemia (AML). These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which contributes to tumorigenesis. 3-Pyridyl isocyanate is a key component in the preparation of diarylurea derivatives that act as inhibitors of mutant IDH2.[1]
Quantitative Data: IDH2 Inhibition
| Compound | Target | IC50 (nM) | Cell Line/Assay | Reference |
| Enasidenib (AG-221) | IDH2 R140Q | 40 | U87MG | |
| Analogs of Enasidenib | IDH2 R140Q | 10-100 | Enzyme Assay |
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Diaryl urea derivatives incorporating a pyridine moiety have been shown to be effective inhibitors of VEGFR-2.
Quantitative Data: VEGFR-2 Inhibition and Anticancer Activity
| Compound ID | Target | IC50 (µM) | Cell Line | IC50 (µM) | Reference |
| Sorafenib | VEGFR-2 | 0.09 | HepG2 | 5.47 | [2] |
| Compound 8e | VEGFR-2 | 3.93 | MCF-7 | 0.22 (48h) | |
| Compound 8n | VEGFR-2 | - | MCF-7 | 1.88 (48h) | |
| Compound 10 | VEGFR-2 | 0.12 | HepG2 | 4.25 | [2] |
| Compound 9 | VEGFR-2 | - | HepG2 | 4.68 | [2] |
| Compound 8 | VEGFR-2 | - | HepG2 | 4.34 | [2] |
| Compound 15 | VEGFR-2 | - | HepG2 | 6.37 | [2] |
Signaling Pathways Modulated by this compound Derivatives
The anticancer effects of this compound derivatives are mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway
Inhibition of VEGFR-2 by diaryl urea derivatives blocks the downstream signaling cascade, leading to a reduction in angiogenesis.
References
- 1. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K-Independent AKT Activation in Cancers: A Treasure Trove for Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 3-Isocyanatopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties of 3-isocyanatopyridine, with a specific focus on its solubility in various solvents and its stability under different environmental conditions. This information is critical for the handling, storage, and application of this versatile reagent in research and drug development.
Introduction to this compound
This compound (CAS No. 15268-3-2) is a heterocyclic aromatic compound incorporating a highly reactive isocyanate functional group.[1] Its unique structure, combining the aromaticity of a pyridine ring with the electrophilicity of the isocyanate, makes it a valuable building block in organic synthesis. It is particularly utilized in the preparation of diarylurea derivatives, which have shown potential as inhibitors of enzymes such as IDH2, a target in cancer therapy.[2] Understanding its solubility and stability is paramount for its effective use as an intermediate in multi-step syntheses and for ensuring the integrity of resulting products.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its safe handling and for predicting its behavior in various chemical processes.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄N₂O | [1][2] |
| Molecular Weight | 120.11 g/mol | [1][2] |
| Boiling Point | 181.9 °C at 760 mmHg | [3][4] |
| Density | 1.12 g/cm³ | [3][4] |
| Flash Point | 63.8 °C | [3][4] |
| LogP | 1.04890 | [3] |
| Physical Appearance | Clear solution | [3] |
Solubility Profile
Quantitative solubility data for this compound is not extensively reported in the public literature. However, based on its structure and general principles of solubility ("like dissolves like"), a qualitative profile can be inferred.[5] The presence of the polar pyridine ring and the highly polar isocyanate group suggests solubility in a range of organic solvents.
| Solvent Type | Examples | Expected Solubility of this compound | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | These solvents can engage in dipole-dipole interactions with the polar functional groups of this compound without reacting with the isocyanate. |
| Ethers | THF, Diethyl ether | Moderate to High | Ethers are good solvents for a wide range of organic compounds and are relatively unreactive towards isocyanates under ambient conditions. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents are capable of dissolving a wide array of organic molecules and are chemically compatible. |
| Aromatic | Toluene, Benzene | Moderate | The pyridine ring will have favorable π-π stacking interactions with aromatic solvents. |
| Polar Protic | Water, Alcohols (e.g., Ethanol) | Soluble, but Reactive | While likely soluble due to hydrogen bonding potential, these solvents will react with the isocyanate group, leading to degradation.[3][6] |
| Non-polar Alkanes | Hexane, Heptane | Low | The overall polarity of this compound is too high for significant solubility in non-polar aliphatic solvents. |
Note: The term "soluble" is used here in a general sense. It is crucial to experimentally determine the quantitative solubility for any specific application.
Stability and Reactivity
The stability of this compound is primarily dictated by the high reactivity of the isocyanate (-N=C=O) functional group. Isocyanates are electrophilic and readily react with a variety of nucleophiles.[6]
Key Stability Considerations:
-
Hydrolysis: this compound is highly susceptible to hydrolysis. In the presence of water, it will react to form an unstable carbamic acid intermediate, which then decomposes to 3-aminopyridine and carbon dioxide.[7] This reaction is often rapid and is a primary degradation pathway. Therefore, the compound must be stored under anhydrous conditions.[3]
-
Reaction with Alcohols and Amines: Alcohols react with the isocyanate to form carbamates (urethanes), while primary and secondary amines react to form ureas.[6][8] These reactions are typically fast and are the basis for its use in synthesis.
-
Polymerization: In the absence of a suitable nucleophile, isocyanates can undergo self-polymerization, particularly at elevated temperatures or in the presence of certain catalysts.
-
Thermal Stability: While it has a defined boiling point, prolonged heating can lead to decomposition or polymerization. It should be stored in a cool environment.[3]
-
Atmospheric Stability: The pyridine ring itself is relatively stable but can be susceptible to attack by highly reactive species like atomic oxygen and nitrogen, which is a consideration in certain atmospheric or plasma-based processes.[9]
Due to its reactivity, this compound is classified as a hazardous substance, being harmful if swallowed and causing skin and eye irritation.[1][10] Appropriate personal protective equipment should be used during handling.
Experimental Protocols
This protocol provides a general method for assessing the solubility of this compound in various solvents at ambient temperature.
Materials:
-
This compound
-
A selection of anhydrous solvents (e.g., Toluene, THF, Acetonitrile, Dichloromethane)
-
Small, dry glass vials with screw caps
-
Vortex mixer
-
Analytical balance
Procedure:
-
Add a pre-weighed amount (e.g., 10 mg) of this compound to a dry vial.
-
Add the selected solvent in small, measured increments (e.g., 100 µL).
-
After each addition, cap the vial and vortex for 30-60 seconds.
-
Visually inspect the solution for any undissolved solid against a dark background.
-
Continue adding solvent until the solid is completely dissolved.
-
Record the total volume of solvent required to dissolve the compound.
-
Calculate the approximate solubility in mg/mL or mol/L.
-
Repeat for each solvent of interest.
Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety glasses.
This method, adapted from standard procedures for determining isocyanate content, can be used to assess the stability of this compound over time or after exposure to specific conditions.[11][12][13] The principle involves reacting the isocyanate with an excess of a standard solution of di-n-butylamine and then back-titrating the unreacted amine with a standard acid.
Reagents:
-
Anhydrous toluene
-
Di-n-butylamine solution in toluene (e.g., 0.1 N, standardized)
-
Standardized hydrochloric acid solution (e.g., 0.1 N HCl in isopropanol)
-
Isopropanol
-
Bromophenol blue indicator
Procedure:
-
Accurately weigh a sample of this compound (e.g., 0.1-0.2 g) into a dry 250 mL Erlenmeyer flask.
-
Add 20 mL of anhydrous toluene to dissolve the sample.
-
Using a volumetric pipette, add exactly 25.00 mL of the standardized di-n-butylamine solution to the flask. Stopper the flask, swirl, and let it stand for 15 minutes at room temperature to allow the reaction to complete.
-
Prepare a blank by pipetting 25.00 mL of the same di-n-butylamine solution into another flask containing 20 mL of anhydrous toluene.
-
To both the sample and blank flasks, add 100 mL of isopropanol and a few drops of bromophenol blue indicator.
-
Titrate both the sample and the blank with the standardized HCl solution until the color changes from blue to yellow.
-
Record the volumes of HCl used for the sample (V_sample) and the blank (V_blank).
Calculation: The %NCO content is calculated using the following formula: %NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample Where:
-
V_blank = volume of HCl for blank titration (mL)
-
V_sample = volume of HCl for sample titration (mL)
-
N_HCl = normality of the HCl solution
-
4.202 = milliequivalent weight of the NCO group x 100
-
W_sample = weight of the sample (g)
By analyzing samples stored under different conditions (e.g., varying temperature, humidity, time), the stability can be quantitatively assessed.
Visualized Workflows and Mechanisms
Caption: A flowchart illustrating the key steps for determining the solubility of this compound.
Caption: The reaction pathway for the nucleophilic addition to the isocyanate group of this compound.
References
- 1. This compound | C6H4N2O | CID 2760493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 15268-31-2 [chemicalbook.com]
- 3. This compound, CasNo.15268-31-2 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 4. Pyridine-3-isocyanate, CAS No. 15268-31-2 - iChemical [ichemical.com]
- 5. Khan Academy [khanacademy.org]
- 6. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 7. quora.com [quora.com]
- 8. Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. AGU Fall Meeting 2020 [agu.confex.com]
- 10. 2-Isocyanatopyridine | C6H4N2O | CID 577567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. hiranuma.com [hiranuma.com]
- 12. Isocyanate content of polyurethane raw materials | Metrohm [metrohm.com]
- 13. lcms.cz [lcms.cz]
Navigating the Risks: A Technical Guide to the Safe Handling of 3-Isocyanatopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling precautions necessary for 3-Isocyanatopyridine (CAS No. 15268-31-2). Due to its hazardous properties, strict adherence to these guidelines is essential to ensure a safe laboratory environment. This document synthesizes information from safety data sheets and chemical databases to provide a core resource for professionals working with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] The primary routes of exposure include inhalation, skin contact, and eye contact. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious eye damage/eye irritation | 2A / 2 | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity (single exposure); Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1][2][3] |
| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin (Reported by a minority of notifiers)[2] |
| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled (Reported by a minority of notifiers)[2] |
Signal Word: Warning[1]
Hazard Statements:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
It is also identified as a lachrymator.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₆H₄N₂O |
| Molecular Weight | 120.11 g/mol [2] |
| Appearance | Light yellow solid |
| Melting Point/Range | 47 - 51 °C / 116.6 - 123.8 °F |
| Boiling Point/Range | 201 °C / 393.8 °F @ 760 mmHg |
| Flash Point | 84 °C / 183.2 °F[4] |
| Vapor Pressure | 0.296 mmHg @ 25 °C |
| Specific Gravity | 1.159 |
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are critical for minimizing exposure.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Showers and eyewash stations must be readily available.[1]
Personal Protective Equipment: A comprehensive PPE strategy is the first line of defense.[5]
| PPE Type | Specification |
| Eye/Face Protection | Wear safety glasses with side shields or goggles.[1] |
| Skin Protection | Gloves: Wear protective, chemical-resistant gloves (e.g., nitrile or butyl rubber).[6] Body: Wear a protective lab coat or disposable coveralls.[5] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[1] For high concentrations, a positive-pressure supplied-air respirator may be required.[1][6] |
| Footwear | Closed-toe shoes are mandatory.[5] |
Safe Handling and Storage
Handling:
-
Wash hands and any exposed skin thoroughly after handling.[1][4]
-
Avoid contact with skin and eyes.[3]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3][4]
-
Store at 4°C for long-term stability.[1]
-
Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][8]
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately.[1][5] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[5][9] |
| Skin Contact | Immediately remove contaminated clothing.[5] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][9] Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[5] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person.[1] Clean mouth with water and call a poison center or doctor if you feel unwell.[1][4] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use extinguishing measures appropriate for the local circumstances and surrounding environment, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][7]
-
Hazardous Combustion Products: Carbon oxides and Nitrogen oxides (NOx).[1]
Accidental Release:
-
Evacuate the area and ensure adequate ventilation.[5]
-
Wear full personal protective equipment, including respiratory protection.[5]
-
Prevent further leakage or spillage if safe to do so.[1]
-
For solid spills, cover with a plastic sheet to minimize spreading.[1] Take up mechanically and place in appropriate containers for disposal.[1] Avoid creating dust.[1]
-
For liquid spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and collect for disposal in a designated hazardous waste container.[5][10]
-
Clean the contaminated surface thoroughly.[1]
Toxicological and Ecological Information
-
Acute Toxicity: Harmful if swallowed.[2] Data on dermal and inhalation toxicity are limited but suggest potential harm.[2] No specific LD50 or LC50 data is readily available in the provided search results.
-
Stability: The chemical is stable under recommended storage conditions.[1]
-
Reactivity: No hazardous reactions are expected under normal processing.[1] However, it is incompatible with strong oxidizing agents and strong acids.[1]
-
Ecotoxicity: May cause long-lasting harmful effects to aquatic life.[1]
Diagrams
Caption: Workflow for Safely Handling this compound.
Caption: First Aid Response Logic for this compound Exposure.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C6H4N2O | CID 2760493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Thermochemical Properties of 3-Pyridyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of 3-pyridyl isocyanate. Due to a lack of extensive experimental data in publicly available literature, this document outlines the established experimental and computational methodologies that are applied to determine these crucial parameters. It serves as a foundational resource for researchers, enabling them to either conduct the necessary experiments or computational analyses to obtain the standard enthalpy of formation, entropy, and heat capacity. This guide is structured to provide actionable protocols and a robust theoretical framework for understanding the thermochemistry of this important reagent in pharmaceutical and materials science.
Introduction
3-Pyridyl isocyanate is a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its reactivity, driven by the isocyanate group, allows for the formation of urea, urethane, and other derivatives, making it a versatile reagent. A thorough understanding of its thermochemical properties, such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), is critical for process safety, reaction optimization, and the computational modeling of reaction mechanisms and kinetics.
This guide addresses the current gap in available experimental thermochemical data for 3-pyridyl isocyanate by presenting detailed experimental protocols and a computational workflow to determine these properties.
Physicochemical and Thermochemical Data
Table 1: Physicochemical Properties of 3-Pyridyl Isocyanate and Related Compounds
| Property | 3-Pyridyl Isocyanate | Pyridine |
| Molecular Formula | C6H4N2O[1][2] | C5H5N[4] |
| Molecular Weight | 120.11 g/mol [1][2] | 79.10 g/mol [4] |
| Appearance | Solid | Liquid |
| Boiling Point | 182 °C[2] | 115 °C |
| Standard Enthalpy of Formation (liquid, 298.15 K) | Not available | 100.2 kJ/mol |
| Standard Molar Entropy (liquid, 298.15 K) | Not available | 177.4 J/mol·K |
| Heat Capacity (liquid, Cp) | Not available | 133.1 J/mol·K |
Experimental Protocols for Thermochemical Characterization
To determine the thermochemical properties of 3-pyridyl isocyanate, a series of well-established experimental techniques can be employed. The following sections detail the methodologies for these key experiments.
Synthesis and Purification
A reliable synthesis and rigorous purification of 3-pyridyl isocyanate are prerequisites for accurate thermochemical measurements.
-
Synthesis: 3-Pyridyl isocyanate is typically synthesized from 3-aminopyridine. A common method involves the phosgenation of 3-aminopyridine or its hydrochloride salt in an inert solvent.[5]
-
Purification: The crude product is often purified by distillation.[5][6] Given the reactivity of the isocyanate group, distillation should be performed under reduced pressure and with care to avoid polymerization or reaction with atmospheric moisture. Purity can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Common impurities may include unreacted starting materials, solvent residues, and hydrolysis or polymerization byproducts.
Combustion Calorimetry for Enthalpy of Formation
Constant-volume combustion calorimetry is the primary method for determining the standard enthalpy of formation of organic compounds.
Methodology:
-
Sample Preparation: A precisely weighed pellet of solid 3-pyridyl isocyanate is placed in a crucible within a bomb calorimeter. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.
-
Bomb Preparation: The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 30 atm. A small, measured amount of water is added to the bomb to ensure that the final combustion products are in their standard states.
-
Combustion: The sample is ignited via a fuse wire. The temperature change of the surrounding water bath is meticulously recorded.
-
Data Analysis: The heat released during the combustion (q_reaction) is calculated from the temperature change and the heat capacity of the calorimeter (C_calorimeter), which is determined separately using a standard substance like benzoic acid.[7] The energy of combustion (ΔcU°) is then determined.
-
Correction to Standard State: Corrections are made for the heat of formation of nitric acid (from the nitrogen in the sample) and any unburned carbon. The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU°.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO2, H2O, and N2).
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
DSC is a versatile technique for measuring heat capacity and the enthalpies of phase transitions.[8]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of 3-pyridyl isocyanate (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Measurement: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Heat Capacity Determination: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.
-
Phase Transition Analysis: Endothermic peaks in the DSC thermogram correspond to phase transitions such as melting. The temperature at the peak maximum is the transition temperature, and the integral of the peak provides the enthalpy of the transition (e.g., enthalpy of fusion).
Knudsen Effusion for Vapor Pressure and Enthalpy of Sublimation
The Knudsen effusion method is used to determine the vapor pressure of solids and liquids with low volatility. From the temperature dependence of the vapor pressure, the enthalpy of sublimation or vaporization can be derived.
Methodology:
-
Apparatus: The sample is placed in a Knudsen cell, which is a small, thermostated container with a small orifice of known area. This cell is placed in a high-vacuum chamber.
-
Measurement: The rate of mass loss of the sample due to effusion of vapor through the orifice is measured as a function of temperature. This can be done gravimetrically or by using a mass spectrometer to detect the effusing vapor.
-
Vapor Pressure Calculation: The vapor pressure (P) is calculated from the rate of mass loss using the Knudsen equation: P = (Δm / (A * t)) * sqrt(2πRT / M) where Δm is the mass loss, A is the orifice area, t is the time, R is the gas constant, T is the temperature, and M is the molar mass.
-
Enthalpy of Sublimation/Vaporization: The enthalpy of sublimation (ΔsubH) or vaporization (ΔvapH) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.
Computational Chemistry Workflow
In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules. Density Functional Theory (DFT) is a widely used method for such calculations.[8][9]
Calculation of Enthalpy of Formation
A common and accurate approach involves the use of isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of bonds on both the reactant and product sides are conserved. This helps in the cancellation of systematic errors in the quantum chemical calculations.
Computational Protocol:
-
Geometry Optimization and Frequency Calculation:
-
The 3D structure of 3-pyridyl isocyanate is optimized using a DFT method, for example, B3LYP with the 6-311++G** basis set.[9][10]
-
Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
Isodesmic Reaction Design:
-
A suitable isodesmic reaction is designed. For 3-pyridyl isocyanate, a possible reaction is: 3-pyridyl isocyanate + Benzene → Pyridine + Phenyl isocyanate
-
-
Energy Calculations:
-
The total electronic energies (including ZPVE and thermal corrections) of all species in the isodesmic reaction (3-pyridyl isocyanate, benzene, pyridine, and phenyl isocyanate) are calculated at the same level of theory.
-
-
Enthalpy of Reaction Calculation:
-
The enthalpy of the isodesmic reaction (ΔH_reaction) is calculated as: ΔH_reaction = [E(Pyridine) + E(Phenyl isocyanate)] - [E(3-pyridyl isocyanate) + E(Benzene)]
-
-
Enthalpy of Formation Calculation:
-
The enthalpy of formation of 3-pyridyl isocyanate is then calculated using the known experimental enthalpies of formation of the other species in the reaction: ΔfH°(3-pyridyl isocyanate) = [ΔfH°(Pyridine) + ΔfH°(Phenyl isocyanate)] - ΔfH°(Benzene) - ΔH_reaction
-
Calculation of Entropy and Heat Capacity
The standard molar entropy (S°) and heat capacity (Cp) can be calculated from the vibrational frequencies and rotational constants obtained from the geometry optimization and frequency calculations. These calculations are typically performed by standard quantum chemistry software packages based on statistical mechanics principles.
Visualizations
Experimental Workflow for Thermochemical Data Acquisition
Caption: Experimental workflow for determining the thermochemical properties of 3-pyridyl isocyanate.
Logical Flow for Computational Enthalpy of Formation
Caption: Computational workflow for determining the enthalpy of formation using an isodesmic reaction scheme.
Conclusion
The thermochemical properties of 3-pyridyl isocyanate are essential for its safe and effective use in research and development. While direct experimental data is currently scarce, this guide provides detailed, actionable protocols for determining the standard enthalpy of formation, entropy, and heat capacity through established experimental techniques. Furthermore, a robust computational workflow is presented as a reliable alternative for obtaining these crucial parameters. By following the methodologies outlined herein, researchers and drug development professionals can acquire the necessary data to advance their work with this important chemical intermediate.
References
- 1. scbt.com [scbt.com]
- 2. 3-ISOCYANATOPYRIDINE | 15268-31-2 [chemicalbook.com]
- 3. This compound | C6H4N2O | CID 2760493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridine [webbook.nist.gov]
- 5. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 6. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 7. Isocyanate emission from PUR adhesives: influence of temperature, monomer content, and curing mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles [mdpi.com]
- 10. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Diarylureas using 3-Isocyanatopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diarylureas are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their diverse biological activities. This structural motif is a key pharmacophore in a variety of therapeutic agents, exhibiting anticancer, antimicrobial, and antiviral properties.[1][2][3] The urea linkage, with its hydrogen bond donor and acceptor capabilities, facilitates strong interactions with biological targets, particularly protein kinases.[4] Consequently, many diarylurea derivatives have been developed as potent kinase inhibitors for the treatment of various cancers.[5][6][7]
This document provides detailed protocols for the synthesis of novel diarylureas utilizing 3-isocyanatopyridine as a key building block. The reaction of this compound with a range of substituted anilines offers a straightforward and efficient method to generate a library of 1-(pyridin-3-yl)-3-arylureas. These compounds are of particular interest as potential inhibitors of key signaling pathways implicated in cancer progression, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and other receptor tyrosine kinases.[5][8]
Applications in Drug Discovery
Diarylureas incorporating a pyridine ring are prominent in the development of targeted cancer therapies. The pyridine moiety can engage in additional hydrogen bonding or other interactions within the ATP-binding pocket of kinases, enhancing potency and selectivity.
Key Applications:
-
Kinase Inhibition: Many diarylureas derived from this compound function as inhibitors of various protein kinases, including VEGFR-2, which plays a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[5][8] By blocking the activity of VEGFR-2, these compounds can inhibit tumor growth and metastasis.
-
Anticancer Agents: As a result of their kinase inhibitory activity, these compounds have shown significant antiproliferative effects against a range of human cancer cell lines.[1][2][4][6]
-
Antimicrobial and Antiviral Agents: The diarylurea scaffold has also been explored for its potential in developing new antimicrobial and antiviral drugs.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway inhibited by these diarylureas and the experimental workflow for their synthesis and evaluation.
Caption: Inhibition of the VEGFR-2 signaling cascade by 1-(pyridin-3-yl)-3-arylureas.
Caption: General workflow for the synthesis and biological evaluation of diarylureas.
Experimental Protocols
Materials and Methods
-
Reagents: this compound, various substituted anilines, anhydrous solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF)), and deuterated solvents for NMR analysis were obtained from commercial suppliers and used without further purification unless otherwise noted.
-
Instrumentation: Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 or 500 MHz spectrometer. Mass spectra (MS) were obtained using an electrospray ionization (ESI) source. Melting points were determined using a standard melting point apparatus.
General Protocol for the Synthesis of 1-(Pyridin-3-yl)-3-arylureas
This protocol is a generalized procedure based on common methodologies for the synthesis of diarylureas.[4][6]
-
Reaction Setup: To a solution of the appropriately substituted aniline (1.0 eq) in anhydrous dichloromethane (DCM, 10-20 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0-1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).
-
Product Isolation: Upon completion, if a precipitate has formed, collect the solid product by filtration. Wash the solid with cold DCM and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure diarylurea derivative.
-
Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the melting point.
Data Presentation
The following tables summarize the synthesized compounds and their biological activities as reported in the literature.
Table 1: Synthesis of 1-(Pyridin-3-yl)-3-arylureas
| Compound ID | Aryl Substituent | Yield (%) | Melting Point (°C) |
| 1a | 4-Chloro-3-(trifluoromethyl)phenyl | 7i: Not specified | Not specified |
| 1b | 4-Methoxyphenyl | 8g: Not specified | Not specified |
| 1c | 3-Methoxyphenyl | 8f: Not specified | Not specified |
| 1d | 4-Fluorophenyl | Not specified | Not specified |
| 1e | 2,4-Dichlorophenyl | Not specified | Not specified |
Table 2: In Vitro Biological Activity of Pyridine-Containing Diarylureas
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |
| 7i ¹ | A549 (Lung Carcinoma) | 1.53 ± 0.46 | [4] |
| HCT-116 (Colon Carcinoma) | 1.11 ± 0.34 | [4] | |
| PC-3 (Prostate Cancer) | 1.98 ± 1.27 | [4] | |
| 8e ² | MCF-7 (Breast Cancer) | 0.22 (48h) / 0.11 (72h) | [2] |
| 8n ² | MCF-7 (Breast Cancer) | 1.88 (48h) / 0.80 (72h) | [2] |
| 5a ³ | KDR (VEGFR-2) Kinase | 0.0689 | [5] |
¹ Structure: 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea ² Structures contain a 2-methylpyridin-3-yl core. ³ Structure: 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea
Conclusion
The synthesis of diarylureas using this compound provides a versatile and efficient route to a wide range of potentially bioactive molecules. The straightforward reaction of this compound with various anilines allows for the generation of diverse libraries for screening in drug discovery programs. The resulting 1-(pyridin-3-yl)-3-arylureas have demonstrated significant potential as anticancer agents, particularly as inhibitors of protein kinases involved in crucial cancer-related signaling pathways. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further optimization of this scaffold holds promise for the discovery of novel and effective therapeutic agents.
References
- 1. [PDF] Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: 3-Isocyanatopyridine as a Versatile Building Block for Kinase Inhibitors
Introduction
3-Isocyanatopyridine is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its utility stems from the reactive isocyanate group, which readily forms stable urea linkages with primary and secondary amines, and the inherent properties of the pyridine ring. The pyridine scaffold is considered a "privileged" structure in drug discovery, as it is present in numerous FDA-approved drugs.[1][2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding within the ATP-binding site of many kinases.[1][2]
The urea moiety formed from the isocyanate group is also critical for inhibitory activity, often participating in multiple hydrogen bond interactions with the kinase active site, thereby anchoring the inhibitor.[3] This combination of a hydrogen-bonding pyridine ring and a robust urea linker allows for the creation of potent and selective kinase inhibitors. A prominent example of a drug featuring a bi-aryl urea structure is Sorafenib, which targets multiple kinases involved in tumor progression and angiogenesis, such as RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5]
Key Kinase Targets and Structure-Activity Relationships (SAR)
Derivatives of this compound can be tailored to inhibit a wide range of kinases by modifying the amine coupling partner. The pyridine core often serves to interact with the hinge region of the kinase, which is the flexible loop connecting the N- and C-lobes of the enzyme.[1][6]
-
RAF/MEK/ERK Pathway: Inhibitors like Sorafenib target C-RAF and B-RAF, key kinases in the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers.[4] The urea linkage is essential for binding, and the pyridine ring can form critical interactions within the ATP pocket.
-
VEGFRs: Vascular Endothelial Growth Factor Receptors are crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth.[4] Pyridine-urea compounds have demonstrated potent inhibition of VEGFR-2.[4][7]
-
PIM Kinases: PIM kinases are a family of serine/threonine kinases implicated in cell survival and proliferation in cancers like prostate cancer and leukemia. Pyridine-based compounds have been developed as potent PIM-1 inhibitors.[1][8]
-
Vaccinia-Related Kinases (VRKs): VRK1 and VRK2 are involved in cell division and have been associated with various cancers and neurological disorders.[6][9] Aminopyridine scaffolds have served as a basis for developing selective inhibitors against these kinases.[6][9]
The general structure of a kinase inhibitor derived from this compound allows for extensive SAR exploration. The amine component can be varied to target different sub-pockets within the kinase active site, thereby modulating potency and selectivity.
Caption: General structure of a 3-pyridyl urea inhibitor interacting with a kinase active site.
Quantitative Data Summary
The following tables summarize the in vitro potency (IC50) of various kinase inhibitors that utilize a pyridine-urea or structurally related aminopyridine core, demonstrating the effectiveness of this scaffold against different kinase targets.
Table 1: Pyridine-Based PIM-1 and VRK1 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 12 | PIM-1 | 14.3 | [8] |
| 6 | PIM-1 | 19.4 | [1] |
| 13 | PIM-1 | 19.8 | [1] |
| 26 | VRK1 | 150 | [1][9] |
| 5 | VRK1 | 260 |[1] |
Table 2: Sorafenib and Related Compounds against Angiogenic Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Sorafenib | C-RAF | 6 | [3] |
| Sorafenib | VEGFR-2 | 90 | [10] |
| t-CUPM (4) | C-RAF | ~10 | [4] |
| t-CUPM (4) | VEGFR-2 | ~20 |[4] |
Featured Signaling Pathway: RAF/MEK/ERK Pathway
Many inhibitors derived from this compound target kinases within the RAF/MEK/ERK pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
Caption: The RAF/MEK/ERK signaling pathway and the point of inhibition by RAF inhibitors.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: Overall workflow for the synthesis and evaluation of a kinase inhibitor.
Protocol 1: Synthesis of a 3-Pyridyl Urea-Based Kinase Inhibitor
This protocol describes a general method for synthesizing N,N'-disubstituted ureas from this compound and a suitable amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., 4-aminophenol, aniline derivative) (1.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the selected amine (1.0 eq). Dissolve the amine in anhydrous DCM or THF.
-
Addition of Isocyanate: While stirring at room temperature (or 0 °C if the reaction is highly exothermic), slowly add a solution of this compound (1.0-1.1 eq) in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-18 hours.[11] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. If the product precipitates, it can be collected by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether or hexanes).
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure urea product.[10]
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is suitable for determining IC50 values of inhibitors.[1]
Materials:
-
Target kinase (e.g., VEGFR-2, PIM-1)
-
Kinase substrate (specific peptide or protein)
-
Test inhibitor compound dissolved in DMSO
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
-
Assay Plate Setup: Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.
-
Initiate Kinase Reaction: Add 2 µL of a mixture containing the kinase and its substrate to each well. Pre-incubate for 10-15 minutes at room temperature. Initiate the reaction by adding 2 µL of ATP solution.[12] The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[1]
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.[1]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[1]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that the inhibitor binds to its intended kinase target within a live-cell environment by measuring changes in the thermal stability of the target protein.[1]
Materials:
-
Cultured cells expressing the target kinase
-
Test inhibitor compound and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or a 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot or ELISA)
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of the test compound or DMSO vehicle. Incubate for a specified time (e.g., 1-2 hours) at 37°C in a CO₂ incubator.[1]
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heat Challenge: Aliquot the cell lysate into different PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[1]
-
Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Target: Carefully collect the supernatant (soluble protein fraction) from each tube. Analyze the amount of the soluble target kinase remaining in each sample using Western blotting or ELISA with a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates that the inhibitor has bound to the target protein and stabilized it against thermal denaturation, thus confirming target engagement.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]
- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
Application Note: Quantification of Primary and Secondary Amines in Pharmaceutical Preparations using Pre-column Derivatization with 3-Isocyanatopyridine followed by HPLC-UV Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust methodology for the quantification of primary and secondary amines using 3-Isocyanatopyridine as a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC) with UV detection. Amines are a critical functional group in many active pharmaceutical ingredients (APIs) and their precursors. Due to their low UV absorbance, direct analysis of aliphatic amines by HPLC-UV is often challenging. Derivatization with this compound introduces a pyridine chromophore into the amine molecule, significantly enhancing its detectability at a wavelength of approximately 254 nm. This method provides a reliable and sensitive approach for the quantitative analysis of amines in complex matrices typically encountered in pharmaceutical development and quality control.
Introduction
The quantitative determination of amines is crucial in various stages of drug development, from raw material testing to final product quality control. Many amine-containing compounds lack a suitable chromophore for direct UV detection at low concentrations. Chemical derivatization is a widely employed strategy to overcome this limitation.[1][2] Isocyanates are known to react efficiently with primary and secondary amines to form stable urea derivatives.[3][4] This reaction is advantageous for HPLC analysis as it can be performed under mild conditions and results in a single, stable derivative for each amine.
This compound serves as an effective derivatizing agent by introducing a UV-active pyridine ring to the analyte. The resulting pyridyl-urea derivatives exhibit strong absorbance in the UV region, allowing for sensitive detection and accurate quantification by reverse-phase HPLC. This application note provides a comprehensive protocol for the derivatization of primary and secondary amines with this compound and their subsequent analysis.
Experimental
Reagents and Materials
-
This compound: (≥98% purity, Sigma-Aldrich or equivalent)
-
Amine Standards: (e.g., Propylamine, Diethylamine, Hexylamine) (≥99% purity)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: Deionized, 18.2 MΩ·cm
-
Triethylamine (TEA): (≥99% purity)
-
Formic Acid: (≥98% purity)
-
Dimethyl Sulfoxide (DMSO): HPLC grade
Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or UV detector.
-
Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition and Processing Software: OpenLab CDS or equivalent.
Preparation of Solutions
-
Derivatization Reagent (10 mg/mL this compound in ACN): Accurately weigh 100 mg of this compound and dissolve in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from moisture.
-
Amine Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each amine standard and dissolve in 10 mL of a suitable solvent (e.g., Methanol or Water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the appropriate solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Derivatization Protocol
The reaction of this compound with a primary or secondary amine is illustrated below:
-
To 100 µL of the amine standard solution (or sample solution) in a clean, dry autosampler vial, add 100 µL of the derivatization reagent (10 mg/mL this compound in ACN).
-
Add 20 µL of 1% (v/v) triethylamine in acetonitrile as a catalyst.
-
Cap the vial and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or oven.
-
After incubation, cool the vial to room temperature.
-
Add 780 µL of the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B) to quench the reaction and dilute the sample.
-
Vortex the vial for another 30 seconds. The sample is now ready for HPLC analysis.
HPLC Method
A representative HPLC method for the analysis of derivatized amines is provided in the table below. This method should be optimized for the specific amines being analyzed.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Results and Discussion
While specific quantitative data for the derivatization of amines with this compound is not extensively published, the following table presents expected performance characteristics based on similar derivatization methods for amines.[5][6] These values should be determined experimentally during method validation.
| Parameter | Expected Range |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 5% |
| Recovery (%) | 90 - 110% |
Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.
Conclusion
The use of this compound as a pre-column derivatization reagent provides a sensitive and effective method for the quantification of primary and secondary amines by HPLC-UV. The described protocol offers a solid foundation for the development and validation of analytical methods for amine-containing compounds in pharmaceutical and other scientific applications. The stability of the resulting pyridyl-urea derivatives and the simplicity of the reaction make this an attractive approach for routine analysis. Researchers should perform in-house validation to ensure the method is suitable for their specific application and matrix.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 3. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of complex mixtures of airborne isocyanates and amines. Part 1. Liquid chromatography with ultraviolet detection of monomeric and polymeric isocyanates as their dibutylamine derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. HPLC-UV and HPLC-ESI+-MS/MS analysis of free monomeric methylene diphenyl diisocyanate in polyurethane foams and prepolymers after stabilization with NBMA a new derivatizating agent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis and Evaluation of IDH2 Mutant Inhibitors Utilizing 3-Isocyanatopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme are significant drivers in various cancers, including acute myeloid leukemia (AML). These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in oncogenesis by altering cellular epigenetics and blocking cell differentiation.[1] The development of small molecule inhibitors targeting these mutant IDH2 enzymes represents a promising therapeutic strategy. This document provides detailed protocols and application notes on the use of 3-isocyanatopyridine as a key reagent in the synthesis of potent and selective IDH2 mutant inhibitors, focusing on compounds containing a pyridyl-urea scaffold.
Mutant IDH2 Signaling Pathway
Mutations in IDH2, most commonly at the R140 and R172 residues, lead to a gain-of-function that alters the enzyme's catalytic activity. Instead of converting isocitrate to α-ketoglutarate (α-KG), the mutant enzyme reduces α-KG to 2-HG.[1] This accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.
References
Application Notes and Protocols: Reaction of 3-Isocyanatopyridine with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of substituted ureas via the reaction of 3-isocyanatopyridine with primary and secondary amines. 3-Pyridyl ureas are a significant class of compounds in medicinal chemistry, frequently investigated as inhibitors of various protein kinases.[1][2][3][4] Understanding the reactivity of this compound with different amine nucleophiles is crucial for the efficient synthesis of compound libraries for drug discovery. These notes include a discussion of amine reactivity, detailed experimental protocols, and data on the synthesis of representative N,N'-disubstituted and N,N',N'-trisubstituted ureas.
Introduction
The reaction between an isocyanate and an amine is a well-established and efficient method for the formation of a urea linkage.[4][5] This reaction is a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate group. The resulting pyridyl urea scaffold is a key pharmacophore in numerous biologically active molecules, including several approved and investigational drugs.[1][2][3][4] In particular, 3-pyridyl ureas have been extensively explored as inhibitors of signaling pathways implicated in cancer and inflammatory diseases, such as the ERK/MAPK and p38 MAP kinase pathways.[2][3][4]
The reactivity of the amine nucleophile is a critical factor influencing the reaction rate and yield. Generally, the nucleophilicity of amines is influenced by both electronic and steric factors. Primary amines are typically more reactive than secondary amines in this context, primarily due to reduced steric hindrance around the nitrogen atom.[5]
Comparative Reactivity of Primary and Secondary Amines
The reaction of this compound with amines is a nucleophilic addition. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group.
-
Primary Amines (R-NH₂): These amines have two hydrogen atoms and one organic substituent attached to the nitrogen. They are generally more reactive towards isocyanates than secondary amines. This is primarily attributed to lower steric hindrance, allowing easier access to the isocyanate's carbonyl carbon.[5]
-
Secondary Amines (R₂NH): With two organic substituents, the nitrogen atom in secondary amines is more sterically hindered. This increased bulkiness can impede the approach to the electrophile, leading to a slower reaction rate compared to a primary amine of similar electronic properties.[5]
While secondary amines are generally more basic than primary amines due to the electron-donating inductive effect of the two alkyl groups, this increased basicity does not always translate to higher reactivity in this specific reaction due to the dominating effect of sterics.
Quantitative Data
The following table summarizes representative yields for the synthesis of 3-pyridyl ureas from this compound and various primary and secondary amines. It is important to note that the reaction conditions for each example may vary slightly, and direct comparison should be made with caution.
| Amine Type | Amine | Product | Reaction Conditions | Yield (%) | Reference |
| Primary (Aromatic) | Aniline | N-phenyl-N'-(pyridin-3-yl)urea | Stirred in an appropriate solvent at room temperature. | High (not specified) | [General Knowledge] |
| Primary (Alkyl) | Butylamine | N-butyl-N'-(pyridin-3-yl)urea | Stirred in an appropriate solvent at room temperature. | High (not specified) | [General Knowledge] |
| Secondary (Aromatic) | N-Methylaniline | N-methyl-N-phenyl-N'-(pyridin-3-yl)urea | May require slightly elevated temperatures or longer reaction times. | Moderate to High | [General Knowledge] |
| Secondary (Alkyl) | Dibutylamine | N,N-dibutyl-N'-(pyridin-3-yl)urea | May require slightly elevated temperatures or longer reaction times. | Moderate to High | [General Knowledge] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N,N'-Disubstituted Ureas from Primary Amines
This protocol describes a general method for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, butylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.
-
To this stirring solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.[6]
Characterization:
The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Protocol 2: General Procedure for the Synthesis of N,N',N'-Trisubstituted Ureas from Secondary Amines
This protocol outlines a general method for the reaction of this compound with a secondary amine. Note that these reactions may be slower than with primary amines.
Materials:
-
This compound
-
Secondary amine (e.g., N-methylaniline, diethylamine, piperidine)
-
Anhydrous solvent (e.g., DCM, THF, or acetonitrile)
-
Stirring and heating apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the secondary amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the stirring solution at room temperature.
-
If the reaction is slow at room temperature (as monitored by TLC), gently heat the mixture to reflux and maintain for 4-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Work-up and purification are similar to Protocol 1. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[6]
Characterization:
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction Mechanism
Caption: Nucleophilic addition of an amine to this compound.
Experimental Workflow
Caption: General workflow for the synthesis of 3-pyridyl ureas.
Inhibition of the ERK/MAPK Signaling Pathway
Caption: Potential inhibition of the ERK/MAPK pathway by a 3-pyridyl urea derivative.
Conclusion
The reaction of this compound with primary and secondary amines provides a straightforward and versatile method for the synthesis of a diverse range of 3-pyridyl ureas. These compounds are of significant interest to the drug discovery community due to their potential as kinase inhibitors. By understanding the principles of amine reactivity and utilizing the provided protocols, researchers can efficiently generate libraries of these valuable compounds for biological screening and lead optimization. Careful purification and characterization are essential to ensure the quality of the synthesized molecules for subsequent biological evaluation.
References
- 1. CN102442928A - Urea purification method - Google Patents [patents.google.com]
- 2. US2663731A - Purification of urea - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Isocyanatopyridine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the utilization of 3-isocyanatopyridine in solid-phase synthesis to generate libraries of pyridyl-urea compounds. This methodology is particularly relevant for drug discovery and medicinal chemistry, where the urea functional group and the pyridine moiety are prevalent structural motifs.
Introduction
Solid-phase synthesis is a powerful technique for the rapid generation of large numbers of compounds for screening and lead optimization. The reaction of an isocyanate with a resin-bound amine is a robust method for the formation of ureas. This compound is a valuable building block in this context, allowing for the introduction of a pyridine ring, a common feature in many biologically active molecules. The following protocols detail the materials, procedures, and analytical methods for the successful solid-phase synthesis of 3-pyridyl ureas.
Data Presentation
While specific quantitative data for the solid-phase reaction of this compound is not extensively available in the literature, the following table summarizes typical parameters for analogous solid-phase urea formation reactions. These values should serve as a starting point for optimization.
| Parameter | Typical Range | Notes |
| Resin Loading | 0.5 - 1.5 mmol/g | Dependent on the specific amine-functionalized resin used. |
| This compound | 2 - 5 equivalents | An excess is used to drive the reaction to completion. |
| Solvent | DMF, DCM, THF | Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are most common. |
| Reaction Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored. |
| Cleavage Reagent | TFA-based cocktail | e.g., 95:2.5:2.5 TFA/TIS/H₂O |
| Typical Purity (crude) | > 80% | Dependent on the specific substrate and reaction conditions. |
Experimental Protocols
Materials and Equipment
-
Resin: Amine-functionalized solid support (e.g., Rink Amide resin, aminomethyl polystyrene).
-
This compound: Commercially available.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Diethyl ether (anhydrous).
-
Reagents:
-
Piperidine (for Fmoc removal if using Rink Amide resin).
-
Trifluoroacetic acid (TFA).
-
Triisopropylsilane (TIS).
-
Diisopropylethylamine (DIPEA).
-
-
Equipment:
-
Solid-phase synthesis vessel.
-
Shaker or vortexer.
-
Filtration apparatus.
-
Nitrogen line for inert atmosphere.
-
High-performance liquid chromatography (HPLC) system.
-
Mass spectrometer (MS).
-
FTIR spectrometer (for reaction monitoring).
-
Resin Preparation
-
Swelling the Resin:
-
Place the desired amount of amine-functionalized resin in a solid-phase synthesis vessel.
-
Add sufficient DCM or DMF to swell the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture on a shaker for 30-60 minutes at room temperature.
-
Drain the solvent by filtration.
-
-
Fmoc-Deprotection (if applicable, e.g., for Rink Amide resin):
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes, then drain the solution.
-
Repeat the piperidine treatment for an additional 20 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Coupling of this compound
-
Reaction Setup:
-
To the deprotected and washed resin in the reaction vessel, add a solution of this compound (3 equivalents relative to the resin loading) in anhydrous DMF or DCM.
-
Ensure the volume of the solvent is sufficient to fully suspend the resin.
-
If desired, a tertiary amine base such as DIPEA (1-2 equivalents) can be added to scavenge any acidic impurities, although it is often not necessary for isocyanate couplings.
-
-
Reaction:
-
Seal the reaction vessel and agitate the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by taking a few resin beads and analyzing them by FTIR spectroscopy. The disappearance of the isocyanate peak at approximately 2250-2285 cm⁻¹ indicates the completion of the reaction.[1][2] A Kaiser test can also be performed to check for the presence of free primary amines on the resin. A negative Kaiser test (no color change) indicates that the reaction is complete.
-
-
Washing:
-
Once the reaction is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove any unreacted this compound and other soluble byproducts.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage of the Pyridyl-Urea from the Resin
-
Preparation of Cleavage Cocktail:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Handle TFA with extreme care in a well-ventilated fume hood.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh TFA, and then with DCM. Combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the crude product with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the final product under vacuum.
-
Analysis of the Final Product
-
Purity Assessment: The purity of the synthesized pyridyl-urea can be determined by reverse-phase HPLC.
-
Identity Confirmation: The molecular weight of the product can be confirmed by mass spectrometry (e.g., LC-MS or ESI-MS).
-
Structural Elucidation: The structure of the final compound can be further confirmed by ¹H and ¹³C NMR spectroscopy if a sufficient quantity of pure material is obtained.
Mandatory Visualizations
References
Application of 3-Pyridyl Ureas in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-pyridyl urea scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Compounds incorporating this moiety have demonstrated potent and selective inhibitory activity against a range of protein kinases that are critical for tumor growth, proliferation, and angiogenesis. This document provides detailed application notes on the mechanism of action of 3-pyridyl ureas, comprehensive protocols for their evaluation, and a summary of their biological activities.
Application Notes: Mechanism of Action as Multi-Kinase Inhibitors
3-Pyridyl urea derivatives, most notably Sorafenib and Regorafenib, function as multi-kinase inhibitors, targeting key signaling pathways involved in oncogenesis and angiogenesis. Their primary mechanism involves the competitive inhibition of ATP binding to the catalytic domain of various serine/threonine and receptor tyrosine kinases.
Key Signaling Pathways Targeted:
-
RAF/MEK/ERK Pathway: This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. 3-Pyridyl ureas, such as Sorafenib, directly inhibit RAF kinases (C-RAF, B-RAF, and mutant B-RAF), thereby blocking downstream signaling to MEK and ERK and ultimately inhibiting tumor cell proliferation.[1][2]
-
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. 3-Pyridyl ureas potently inhibit VEGFR-1, -2, and -3, leading to a reduction in tumor neovascularization and growth.[1][2]
-
PDGFR Signaling Pathway: Platelet-Derived Growth Factor Receptors (PDGFRs) are involved in tumor angiogenesis and stromal recruitment. Inhibition of PDGFR-β by compounds like Sorafenib and Regorafenib disrupts the tumor microenvironment and further contributes to their anti-angiogenic effects.[1][3]
-
Other Kinase Targets: The therapeutic efficacy of 3-pyridyl ureas is enhanced by their ability to inhibit other kinases implicated in tumor progression, including c-KIT, FLT-3, RET, and TIE2.[1][3]
This multi-targeted approach allows 3-pyridyl ureas to simultaneously attack the tumor cell directly and disrupt the supportive tumor microenvironment, making them effective therapies for various solid tumors, including advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[1]
Quantitative Data: Kinase Inhibition and Antiproliferative Activity
The following tables summarize the inhibitory activity of representative 3-pyridyl urea compounds against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Sorafenib and Regorafenib
| Kinase Target | Sorafenib IC50 (nM) | Regorafenib IC50 (nM) |
| Angiogenic RTKs | ||
| VEGFR-1 | 26[2] | 13[3] |
| VEGFR-2 | 90[2] | 4.2[3] |
| VEGFR-3 | 20[2] | 46[3] |
| PDGFR-β | 57[2] | 22[3] |
| TIE-2 | N/A | 311[1] |
| Oncogenic/Stromal RTKs | ||
| c-KIT | 68[2] | 7[3] |
| FLT-3 | 58[2] | N/A |
| RET | 43[2] | 1.5[3] |
| FGFR1 | N/A | 202[1] |
| Intracellular Kinases | ||
| c-RAF (RAF-1) | 6[2] | 2.5[3] |
| B-RAF (wild-type) | 22[2] | 28[3] |
| B-RAF (V600E) | 38[2] | 19[3] |
N/A: Data not available in the cited sources.
Table 2: Antiproliferative Activity of Novel Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cell Line
| Compound | R | R1 | IC50 (µM) - 48h | IC50 (µM) - 72h |
| 8a | H | H | 3.03 ± 0.22 | 2.83 ± 0.25 |
| 8b | H | 3-CF3 | 5.66 ± 0.45 | 4.12 ± 0.38 |
| 8e | 4-OCH3 | H | 0.22 ± 0.01 | 0.11 ± 0.01 |
| 8g | 4-Cl | 3-CF3 | 4.55 ± 0.39 | 2.18 ± 0.15 |
| 8n | 3,4-(OCH3)2 | 3-OCH3 | 1.88 ± 0.11 | 0.80 ± 0.05 |
| Sorafenib | - | - | 4.50 ± 0.31 | 3.98 ± 0.27 |
| Doxorubicin | - | - | 1.93 ± 0.13 | 1.12 ± 0.09 |
Data adapted from a study on novel pyridine-urea derivatives.[4]
Experimental Protocols
General Synthesis of Unsymmetrical 3-Pyridyl Ureas
This protocol describes a general method for the synthesis of unsymmetrical ureas from an appropriate aminopyridine and an isocyanate.
Materials:
-
Substituted 3-aminopyridine
-
Substituted aryl or alkyl isocyanate
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the substituted 3-aminopyridine (1 equivalent) in the anhydrous solvent under an inert atmosphere.
-
To the stirred solution, add the substituted isocyanate (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Wash the crude product with a non-polar solvent (e.g., hexane) to remove unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the desired N-(3-pyridyl)-N'-substituted urea.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a luminescence-based assay to determine the in vitro potency of a 3-pyridyl urea compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase buffer
-
Test compound (3-pyridyl urea derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction:
-
Add the diluted test compound to the wells of the assay plate.
-
Add VEGFR-2 enzyme and substrate to the wells.
-
Include positive controls (enzyme, substrate, ATP, no inhibitor) and negative/blank controls (substrate, ATP, no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a 3-pyridyl urea compound.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
Test compound (3-pyridyl urea derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value from the dose-response curve.
Visualizations
Caption: Inhibition of key oncogenic signaling pathways by 3-pyridyl ureas.
Caption: General workflow for the synthesis and evaluation of 3-pyridyl urea derivatives.
References
- 1. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncology-central.com [oncology-central.com]
- 3. apexbt.com [apexbt.com]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Isocyanatopyridine in Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-isocyanatopyridine as a versatile building block in the combinatorial synthesis of urea-based compound libraries. Detailed protocols for both solution-phase and solid-phase synthesis are provided, along with data on the biological activity of a representative library of 3-pyridyl urea derivatives.
Introduction
This compound is a valuable reagent in combinatorial chemistry, primarily utilized for the synthesis of diverse libraries of urea derivatives. The pyridine moiety is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets. The isocyanate group provides a reactive handle for coupling with a wide range of primary and secondary amines, allowing for the rapid generation of a large number of structurally related compounds. This approach is instrumental in hit identification and lead optimization in drug discovery programs. Libraries derived from this compound have shown promise as potent inhibitors of various enzymes, including protein kinases, making them attractive for the development of novel therapeutics, particularly in oncology.
Applications
The primary application of this compound in combinatorial chemistry is the synthesis of N,N'-disubstituted ureas. These libraries can be screened for a multitude of biological activities. A notable application is in the development of kinase inhibitors. For instance, pyridine-urea derivatives have been synthesized and evaluated as potential anticancer agents, demonstrating significant inhibitory activity against key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]
Data Presentation
The following tables summarize the quantitative data from a representative library of pyridine-urea compounds synthesized using a derivative of this compound.
Table 1: In Vitro Antiproliferative Activity against MCF-7 Breast Cancer Cell Line [1]
| Compound ID | Substitution Pattern | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| 8e | 4-chlorophenyl | 0.22 | 0.11 |
| 8n | 4-methoxyphenyl | 1.88 | 0.80 |
| 8g | 4-fluorophenyl | - | Potent |
| 8j | 3-chlorophenyl | - | Potent |
| 8l | 3-methoxyphenyl | - | Potent |
| 8m | 2-chlorophenyl | 13.1 | - |
| 8f | Phenyl | >50 | - |
| 8h | 2,4-dichlorophenyl | >50 | - |
| Doxorubicin | Reference Drug | 1.93 | - |
| Sorafenib | Reference Drug | 4.50 | - |
Table 2: In Vitro VEGFR-2 Inhibitory Activity [1]
| Compound ID | IC₅₀ (µM) |
| 8b | Potent |
| 8e | Potent |
| Sorafenib | Reference |
Experimental Protocols
The synthesis of combinatorial libraries using this compound can be performed using either solution-phase or solid-phase techniques.
Protocol 1: Solution-Phase Parallel Synthesis of a Pyridine-Urea Library
This protocol is adapted from the synthesis of pyridine-urea derivatives and is suitable for generating a focused library in parallel.[1]
Materials:
-
Appropriate 3-amino-pyridine precursor
-
An array of primary or secondary amines (Building Blocks)
-
Triphosgene or phenyliodine diacetate (for in-situ isocyanate formation if starting from an amide)[2]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Xylene)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
96-well reaction block or individual reaction vials
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, preparative HPLC)
Procedure:
-
Preparation of this compound (if not commercially available): this compound can be synthesized from 3-aminopyridine by reaction with phosgene or a phosgene equivalent like triphosgene. Alternatively, it can be generated in situ from nicotinamide via a Hofmann rearrangement.[2]
-
Reaction Setup: In a 96-well reaction block or individual vials, dispense a solution of this compound (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Amines: To each well/vial, add a solution of a unique primary or secondary amine (1.1 eq) from your building block collection.
-
Reaction Conditions: Add a tertiary amine base (1.2 eq) to each reaction. Seal the reaction block/vials and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 3-24 hours.[1]
-
Work-up and Purification: Upon completion, the solvent is removed in vacuo. The residue is then redissolved in a suitable solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude products are purified by flash column chromatography or preparative HPLC to yield the desired urea derivatives.
Protocol 2: Solid-Phase Synthesis of a Pyridine-Urea Library
Solid-phase synthesis offers advantages in terms of purification, as excess reagents and by-products can be washed away from the resin-bound product.
Materials:
-
Rink Amide resin or other suitable solid support with an amine-functionalized linker.
-
This compound
-
An array of primary or secondary amines (Building Blocks)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Reagents for Fmoc deprotection (if applicable): 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Solid-phase synthesis vessels
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour. If the resin is Fmoc-protected, deprotect by treating with 20% piperidine in DMF for 20 minutes, followed by thorough washing with DMF and DCM.
-
Coupling of this compound: Dissolve this compound (3.0 eq) in anhydrous DMF and add it to the swollen and deprotected resin. Shake the mixture at room temperature for 4-12 hours. Monitor the reaction using a Kaiser test (to check for the disappearance of free amines).
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.
-
Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., 95% TFA/2.5% H₂O/2.5% TIS) for 2-3 hours at room temperature.
-
Product Isolation: Filter the resin and collect the filtrate. Precipitate the product by adding cold diethyl ether. Centrifuge to collect the solid, wash with cold ether, and dry under vacuum to obtain the crude urea product.
-
Purification: Purify the crude product by preparative HPLC.
Visualizations
Diagram 1: General Workflow for Solution-Phase Parallel Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Isocyanatopyridine and Anilines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-(3-pyridyl)-N'-(aryl)ureas from 3-isocyanatopyridine and various anilines.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound with anilines?
A1: The reaction of this compound with anilines to form N,N'-disubstituted ureas is typically a rapid and efficient process.[1] The isocyanate group is highly electrophilic and readily reacts with the nucleophilic amino group of anilines. This compound is the most stable among the isocyanatopyridine isomers.[2]
Q2: How do substituents on the aniline ring affect the reaction rate?
A2: The reactivity of the aniline nucleophile is influenced by the electronic properties of its substituents. Electron-donating groups (EDGs) on the aniline ring increase the nucleophilicity of the amino group, leading to a faster reaction. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity, which can result in a slower reaction and may require more forcing conditions such as heating.[3]
Q3: Is a catalyst necessary for the reaction between this compound and anilines?
A3: Generally, the reaction between an isocyanate and an amine is fast and does not require a catalyst.[1] However, for less reactive anilines (e.g., those with strong electron-withdrawing groups), a catalyst may be beneficial. Tertiary amines or organotin compounds can be used to accelerate the reaction, although their use should be optimized to avoid side reactions.[4]
Q4: What are the common solvents used for this reaction?
A4: A variety of aprotic solvents can be used for this reaction. Common choices include acetone, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane (DCM). The choice of solvent can influence reaction rate and solubility of the starting materials and the final product. Reactions can often be run at room temperature.[3][5]
Q5: What are the primary safety concerns when working with this compound and anilines?
A5: Both this compound and anilines are hazardous materials and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Isocyanates are known respiratory and skin sensitizers.[6][7] Anilines can be toxic and are readily absorbed through the skin.[6] Several anilines are known or suspected carcinogens.[6] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
Q1: My reaction is sluggish or not going to completion. What can I do?
A1: A slow or incomplete reaction can be due to several factors:
-
Low Reactivity of the Aniline: If your aniline has strong electron-withdrawing groups, it will be less nucleophilic.[3] Consider heating the reaction mixture. Temperatures between 70-110°C have been reported for similar reactions.[3]
-
Insufficient Reaction Time: While the reaction is often fast, some combinations of reactants may require longer reaction times. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Reaction times of up to 24 hours have been reported.[3]
-
Moisture in Reagents or Solvents: Isocyanates can react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This side reaction consumes the isocyanate, reducing the yield of the desired urea. Ensure that your aniline, solvent, and inert atmosphere (if used) are dry.
-
Catalyst: For particularly unreactive anilines, the addition of a catalytic amount of a tertiary amine (e.g., triethylamine) or a tin catalyst could be beneficial.[4]
Q2: I am observing a low yield of my desired product. What are the potential causes?
A2: Low yields can result from several issues:
-
Side Reactions: The primary side reaction is the hydrolysis of the isocyanate. Another possibility is the formation of a symmetrical urea (1,3-di(pyridin-3-yl)urea) if the intermediate carbamic acid from water contamination reacts with another molecule of this compound.
-
Purification Losses: The product may be partially soluble in the recrystallization solvent, leading to loss of material. Ensure you have optimized your purification procedure. Column chromatography can be an effective method for isolating the product.[1][5]
-
Incorrect Stoichiometry: Ensure accurate measurement of the limiting reagent. A slight excess of the more readily available or less expensive reagent can sometimes be used to drive the reaction to completion, but this may complicate purification.
Q3: My final product is difficult to purify. What purification strategies can I use?
A3: Purification of N-(3-pyridyl)-N'-(aryl)ureas can typically be achieved by recrystallization or column chromatography.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. The choice of solvent is critical; the ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.[8] Common solvents for recrystallization of ureas include ethanol, methanol, or mixtures such as acetone-ether.[5]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a good alternative. A common eluent system is a mixture of a nonpolar solvent like petroleum ether (PE) or hexane and a more polar solvent like ethyl acetate (EA).[1] Gradient elution may be necessary to separate the product from impurities.
Q4: My reaction mixture has turned a dark color. What could be the cause?
A4: Darkening of the reaction mixture is often due to the oxidation of the aniline starting material.[6] This is more likely to occur if the reaction is run at elevated temperatures for extended periods or if the aniline is not pure. While this may not always affect the yield of the desired urea, it can make purification more challenging. Using freshly distilled or purified aniline can help to mitigate this issue.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 4-chloro-N-methylpicolinamide
| Entry | Chlorinating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SOCl₂ | THF (dry) | - | 70 | 16 | 95 |
| 2 | SOCl₂ | Toluene, DMF (cat.) | - | 75 | 16 | - |
| 3 | SOCl₂ | Chlorobenzene | NaBr (cat.) | 85 | 19 | 80 |
Data adapted from a study on the synthesis of Sorafenib, which involves a pyridyl urea core.[3]
Table 2: Synthesis of N-aryl-N'-pyridyl ureas
| Entry | Pyridyl Amine | Aniline | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-amino-4,6-dimethylpyridine | 4-chloro-3-(trifluoromethyl)aniline | Toluene | Reflux | 12 | 74 |
| 2 | 2-amino-4,6-dimethylpyridine | 4-chlorophenyl isocyanate | THF | RT | 4 | 85 |
| 3 | 2-amino-4,6-dimethylpyridine | 3-(trifluoromethyl)phenyl isocyanate | THF | RT | 4 | 88 |
Data synthesized from protocols for the preparation of Sorafenib analogues.[9][10]
Experimental Protocols
General Procedure for the Synthesis of N-(3-pyridyl)-N'-(aryl)ureas
This protocol is a general guideline and may require optimization for specific aniline substrates.
Materials:
-
This compound
-
Substituted aniline
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetone)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser (if heating)
-
Inert atmosphere (e.g., Nitrogen or Argon), optional but recommended
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 eq). Dissolve the aniline in a minimal amount of anhydrous solvent.
-
Addition of Isocyanate: Under stirring, add a solution of this compound (1.0 - 1.1 eq) in the same anhydrous solvent dropwise to the aniline solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. If the reaction is slow, it can be gently heated to reflux until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature if it was heated. If a precipitate has formed, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetone/ether) or by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).[1][5]
Visualizations
Caption: Reaction pathway for the formation of N-(3-pyridyl)-N'-(aryl)urea.
Caption: Troubleshooting workflow for optimizing the reaction.
Caption: General experimental workflow for the synthesis.
References
- 1. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. heteroletters.org [heteroletters.org]
- 5. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C6H4N2O | CID 2760493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions and byproducts with 3-Isocyanatopyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-Isocyanatopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: this compound, like other isocyanates, is a highly reactive molecule prone to several side reactions. The most common include:
-
Reaction with Water (Moisture): This is often the most significant side reaction. This compound reacts with water to form an unstable carbamic acid, which then decomposes into 3-aminopyridine and carbon dioxide gas. The resulting 3-aminopyridine can then react with another molecule of this compound to form the highly insoluble N,N'-di(pyridin-3-yl)urea. This process consumes two equivalents of the isocyanate for every one equivalent of water.[1]
-
Dimerization: Isocyanates can react with themselves to form a four-membered ring structure known as a uretdione (dimer). This is a reversible reaction that can be influenced by temperature and catalysts.
-
Trimerization: Three isocyanate molecules can cyclize to form a stable six-membered isocyanurate ring (trimer). This reaction is often catalyzed by bases, certain metal compounds, and heat.
-
Self-Polymerization: Under certain conditions, isocyanates can undergo polymerization to form polyisocyanates.
Q2: What are the typical byproducts I should expect in my reaction mixture?
A2: The primary byproducts are directly related to the side reactions mentioned above. You should anticipate the presence of:
-
N,N'-di(pyridin-3-yl)urea: A white, often insoluble solid resulting from moisture contamination.
-
This compound dimers and trimers: These are higher molecular weight species that can complicate purification.
-
Polymeric materials: In some cases, insoluble or high-viscosity polymeric byproducts may form.
-
Carbamates: If alcohols are present as impurities or as part of the reaction, they will react with the isocyanate to form carbamates.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation is critical for achieving high yields and simplifying purification. Key strategies include:
-
Strict Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Solvents should be anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon). Starting materials should also be dried if they are suspected to contain moisture.[1]
-
Control of Reaction Temperature: Lower temperatures generally favor the desired urea or carbamate formation over dimerization and trimerization. However, the optimal temperature will depend on the specific reaction kinetics.
-
Choice of Catalyst: If a catalyst is required, select one that is specific for the desired reaction and has a low propensity to promote side reactions like trimerization.
-
Order of Addition: Adding the this compound slowly to the reaction mixture containing the nucleophile can help to minimize its self-reaction.
Troubleshooting Guides
Issue 1: A white, insoluble precipitate forms immediately upon addition of this compound.
Probable Cause: This is a classic indication of significant moisture contamination in your reaction system (solvents, reagents, or glassware). The white precipitate is almost certainly N,N'-di(pyridin-3-yl)urea.[1]
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Use freshly opened anhydrous solvents or dry your solvents using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina).
-
Dry Reagents and Glassware: Ensure all starting materials are anhydrous. Dry glassware in an oven at >120°C for several hours and cool under a stream of inert gas or in a desiccator.
-
Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas like nitrogen or argon. Use Schlenk line techniques or a glovebox for optimal results.
-
Purification of the Desired Product: If the desired product is soluble, the urea byproduct can often be removed by filtration. However, preventing its formation is the best strategy.
Issue 2: The reaction is sluggish or does not proceed to completion, even with extended reaction times.
Probable Cause:
-
Insufficiently Nucleophilic Reagent: The amine or alcohol you are using may not be reactive enough under the chosen conditions.
-
Steric Hindrance: Bulky substituents on either the nucleophile or the isocyanate can slow down the reaction rate.
-
Low Reaction Temperature: While lower temperatures can reduce side reactions, they may also significantly decrease the rate of the desired reaction.
-
Presence of Inhibitors: Some commercial reagents may contain inhibitors.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts by TLC or LC-MS.
-
Use a Catalyst: For reactions with less reactive nucleophiles, the addition of a catalyst may be necessary. Common catalysts for urethane and urea formation include tertiary amines (e.g., DABCO) and organotin compounds (e.g., dibutyltin dilaurate). Be cautious, as catalysts can also promote side reactions.
-
Check Reagent Purity: Ensure your starting materials are of high purity and free from any potential inhibitors.
Issue 3: Purification of the final product is difficult due to the presence of multiple byproducts.
Probable Cause: A combination of side reactions (moisture, dimerization, trimerization) has occurred, leading to a complex mixture.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Before scaling up, perform small-scale experiments to optimize temperature, concentration, and reaction time to minimize byproduct formation.
-
Purification Strategy:
-
Filtration: If N,N'-di(pyridin-3-yl)urea is the primary insoluble byproduct, it can be removed by filtration.
-
Crystallization: Recrystallization is often an effective method for purifying solid urea or carbamate products. Experiment with different solvent systems to find one that provides good separation from the byproducts.
-
Column Chromatography: For complex mixtures, column chromatography on silica gel is a standard purification technique. A solvent system of appropriate polarity will be needed to separate the desired product from unreacted starting materials and byproducts. Due to the basic nature of the pyridine ring, tailing on silica gel can be an issue. Adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can help to mitigate this.[2]
-
Acid-Base Extraction: The basic pyridine nitrogen allows for purification by acid-base extraction. The desired product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then re-isolated by basifying the aqueous phase and extracting with an organic solvent.[2]
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-N'-(pyridin-3-yl)ureas
This protocol describes a general method for the synthesis of unsymmetrical ureas from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Substituted aniline or other amine
-
Anhydrous solvent (e.g., toluene, dichloromethane, or tetrahydrofuran)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, condenser, etc.)
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Isocyanate Addition: To the stirred solution of the amine, add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent dropwise at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the reaction is complete. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting materials.
-
Product Isolation: Upon completion, the desired urea product may precipitate from the reaction mixture. If so, cool the mixture and collect the solid by filtration. If the product remains in solution, remove the solvent under reduced pressure.
-
Purification: Wash the crude solid with a non-polar solvent like hexane or diethyl ether to remove non-polar impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) or by column chromatography on silica gel.[3]
Data Presentation
Table 1: Common Side Products and Their Characteristics
| Byproduct | Molecular Formula | Appearance | Common Cause | Recommended Purification Method |
| N,N'-di(pyridin-3-yl)urea | C₁₁H₉N₅O | White solid, often insoluble | Moisture contamination | Filtration, Recrystallization from a high-boiling polar solvent |
| This compound Dimer (Uretdione) | C₁₂H₈N₄O₂ | Typically a solid | Thermal or catalytic | Column Chromatography, Recrystallization |
| This compound Trimer (Isocyanurate) | C₁₈H₁₂N₆O₃ | Typically a stable solid | Base catalysis, heat | Column Chromatography, Recrystallization |
Mandatory Visualizations
Caption: Troubleshooting workflow for common issues in reactions involving this compound.
Caption: Common side reaction pathways of this compound leading to byproduct formation.
References
Technical Support Center: Purification of 3-Pyridyl Urea Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-pyridyl urea compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 3-pyridyl urea compounds?
A1: The most common purification strategies for 3-pyridyl urea compounds are recrystallization, silica gel column chromatography, and acid-base extraction. The choice of method depends on the nature of the impurities, the scale of the purification, and the physicochemical properties of the specific 3-pyridyl urea derivative.
Q2: What are the typical impurities encountered in the synthesis of 3-pyridyl urea compounds?
A2: Common impurities include unreacted starting materials (e.g., aminopyridines and isocyanates), symmetrically substituted ureas (e.g., 1,3-di(m-tolyl)urea if m-tolyl isocyanate is used), and byproducts from the decomposition of reactants or products.[1][2] For instance, moisture can lead to the formation of an amine from the isocyanate, which can then react to form a symmetric diarylurea.[1]
Q3: How does the basicity of the pyridine ring affect purification?
A3: The basic nitrogen atom in the pyridine ring can interact with the acidic silanol groups on the surface of silica gel during column chromatography. This interaction can lead to significant peak tailing, making separation less efficient. To counteract this, a small amount of a basic modifier, such as triethylamine (1-3%), is often added to the eluent.[3]
Q4: My 3-pyridyl urea compound is poorly soluble. How can I purify it effectively?
A4: For poorly soluble compounds, recrystallization from a suitable high-boiling solvent or a solvent mixture can be effective. If using chromatography, you may need to dissolve your compound in a stronger, more polar solvent for loading onto the column. "Dry loading," where the compound is adsorbed onto a small amount of silica gel which is then loaded onto the column, is a useful technique for compounds that are not soluble in the column's mobile phase.
Section 2: Troubleshooting Guides
Crystallization
Problem: My 3-pyridyl urea compound "oils out" instead of forming crystals.
| Potential Cause | Recommended Solution |
| Supersaturated Solution | The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool more slowly.[4] |
| Cooling Too Rapidly | Rapid cooling can prevent the molecules from arranging into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] |
| Inappropriate Solvent | The boiling point of the solvent might be too high, or the compound's solubility profile in the chosen solvent may not be ideal. Screen a variety of solvents or solvent mixtures on a small scale.[4][6] |
| Impurities Present | Impurities can inhibit crystal formation. Try purifying the compound by another method, such as column chromatography, before attempting recrystallization. |
Problem: No crystals form, even after the solution has cooled.
| Potential Cause | Recommended Solution |
| Solution is Not Saturated | Too much solvent may have been used. Carefully evaporate some of the solvent to increase the concentration and then try cooling again.[4] |
| Lack of Nucleation Sites | The smooth surface of the glassware may not provide sites for crystal growth to begin. Try scratching the inside of the flask with a glass rod at the liquid-air interface.[4] |
| Supersaturation without Crystallization | The solution may be supersaturated but kinetically stable. Add a "seed crystal" of the pure compound to induce crystallization.[4] |
Problem: The yield of my recrystallized product is low.
| Potential Cause | Recommended Solution |
| Excessive Solvent Use | Using too much solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] |
| Washing with Room Temperature Solvent | The purified crystals may be slightly soluble in the washing solvent. Always wash the crystals with a minimal amount of ice-cold solvent. |
| Premature Crystallization | If the compound crystallizes in the funnel during hot filtration, product will be lost. Ensure the funnel and receiving flask are pre-heated.[4] |
Silica Gel Column Chromatography
Problem: My 3-pyridyl urea compound is showing significant peak tailing.
| Potential Cause | Recommended Solution |
| Interaction with Acidic Silica | The basic pyridine nitrogen is interacting with the acidic silanol groups on the silica gel. Add a small amount of triethylamine (1-3%) to your eluent system to deactivate the silica.[3] |
| Inappropriate Solvent Polarity | The eluent may not be polar enough to effectively move the compound down the column. Gradually increase the polarity of your mobile phase. |
Problem: I am getting poor separation of my compound from impurities.
| Potential Cause | Recommended Solution |
| Incorrect Mobile Phase | The chosen solvent system is not providing adequate resolution. Perform a thorough TLC analysis with different solvent systems to find the optimal mobile phase for separation. |
| Column Overloading | Too much crude material was loaded onto the column. Use a larger column or reduce the amount of material being purified. |
| Running the Column Too Fast | A high flow rate reduces the number of theoretical plates and can lead to poorer separation. Optimize the flow rate for your column size. |
Section 3: Experimental Protocols
Protocol for Recrystallization of a 3-Pyridyl Urea Compound
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude 3-pyridyl urea in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate) at room temperature and upon heating.[4][6] The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a receiving flask. Filter the hot solution to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol for Flash Column Chromatography of a 3-Pyridyl Urea Compound
-
TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities. For 3-pyridyl ureas, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. Consider adding 1% triethylamine to the mobile phase to reduce tailing.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude 3-pyridyl urea in a minimal amount of the mobile phase or a stronger solvent. If the compound is not very soluble, perform a "dry load" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a pump or inert gas) to push the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol for Acid-Base Extraction
This protocol is useful for removing acidic or basic impurities from your 3-pyridyl urea compound.
-
Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate in a separatory funnel.
-
Acidic Wash (to remove basic impurities): Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Shake the funnel, venting frequently, and then allow the layers to separate. The protonated basic impurities will move into the aqueous layer. Drain the aqueous layer. Repeat the wash if necessary.[7]
-
Basic Wash (to remove acidic impurities): Add a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to the organic layer in the separatory funnel. Shake and separate the layers. The deprotonated acidic impurities will be in the aqueous layer. Drain the aqueous layer.[7]
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove most of the dissolved water.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the purified 3-pyridyl urea.
Section 4: Visualizations
Caption: General workflow for the purification of 3-pyridyl urea compounds.
Caption: Troubleshooting decision tree for the crystallization of 3-pyridyl ureas.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Hydrolysis of 3-Isocyanatopyridine in Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Isocyanatopyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and prevent hydrolysis during your experiments, ensuring the integrity and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue when this compound is exposed to water?
A1: this compound, like other isocyanates, is highly reactive towards nucleophiles, including water. The primary issue is the rapid and often irreversible hydrolysis of the isocyanate functional group (-N=C=O). This reaction leads to the formation of an unstable carbamic acid intermediate, which then decomposes into 3-aminopyridine and carbon dioxide gas. The newly formed 3-aminopyridine is also a nucleophile and can react with another molecule of this compound to form an insoluble and often difficult-to-remove N,N'-di(pyridin-3-yl)urea byproduct. This side reaction consumes your starting material, reduces your product yield, and can complicate purification.
Q2: What are the common signs of water contamination in my reaction?
A2: Several indicators can signal the presence of moisture in your reaction vessel:
-
Formation of a white or off-white precipitate: This is typically the insoluble urea byproduct.
-
Gas evolution (bubbling or foaming): The decomposition of the carbamic acid intermediate releases carbon dioxide gas.
-
Inconsistent or lower-than-expected yields: The isocyanate is consumed by the side reaction with water instead of reacting with your intended substrate.
-
Complex or messy reaction mixtures: The presence of multiple byproducts can make purification challenging.
Q3: What are the primary sources of water contamination?
A3: Moisture can be introduced from several sources, even in seemingly dry conditions:
-
Solvents: Many common organic solvents are hygroscopic and will absorb moisture from the atmosphere if not properly dried and stored.
-
Reagents: Starting materials, especially hygroscopic ones, can contain absorbed water.
-
Glassware: Water molecules can adsorb onto the surface of glassware, even if it appears dry to the naked eye.
-
Atmosphere: Reactions performed open to the air, particularly on humid days, are highly susceptible to moisture contamination from the air.
Q4: How can I effectively prevent the hydrolysis of this compound?
A4: The key to preventing hydrolysis is to maintain a strictly anhydrous (water-free) and inert reaction environment. This can be achieved through a combination of the following techniques:
-
Use of Dry Solvents: Employ freshly distilled and dried solvents. Common drying agents include molecular sieves, sodium metal with benzophenone indicator, or passage through a solvent purification system. The water content of the solvent should ideally be below 10 ppm.
-
Drying of Reagents: Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven, and liquid reagents can be dried over appropriate drying agents.
-
Proper Glassware Preparation: All glassware should be thoroughly dried before use, either by oven-drying at >120 °C for several hours or by flame-drying under a stream of inert gas immediately before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.
-
Careful Handling: Handle this compound and other reagents in a way that minimizes exposure to the atmosphere. Use syringes and cannulas for transferring liquids.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| White precipitate forms immediately upon adding this compound. | Significant water contamination in the solvent or reagents. | 1. Stop the reaction. 2. Verify the dryness of your solvent using a Karl Fischer titrator. 3. Ensure all reagents are properly dried. 4. Re-dry all glassware. 5. Set up the reaction again under a strictly inert atmosphere. |
| Reaction is sluggish and yield is low. | Low-level moisture contamination consuming the isocyanate over time. | 1. Review your solvent and reagent drying procedures. 2. Check for leaks in your inert gas setup. 3. Consider adding activated molecular sieves to the reaction flask (ensure compatibility with your reagents). |
| Gas evolution is observed. | Reaction with water is occurring, producing CO2. | 1. Immediately ensure your reaction vessel is not a closed system to avoid pressure buildup. 2. Improve the inert atmosphere and drying procedures for future reactions. |
| Difficulty in purifying the final product. | Formation of urea byproducts. | 1. Optimize reaction conditions to minimize byproduct formation. 2. For purification, urea byproducts are often insoluble in many organic solvents. Attempt to remove them by filtration. 3. Column chromatography may be necessary, but the polarity of the urea can make it challenging. |
Quantitative Data
Table 1: Illustrative Half-life of Phenyl Isocyanate Hydrolysis in Acetonitrile at 25°C
| Water Concentration (ppm) | Approximate Half-life |
| 10 | > 24 hours |
| 50 | Several hours |
| 100 | ~ 1-2 hours |
| 500 | < 30 minutes |
| 1000 | < 10 minutes |
Note: This data is illustrative and based on general observations for aromatic isocyanates. The actual half-life of this compound may vary.
Table 2: Effect of Residual Water on Theoretical Yield in a 1:1 Reaction with an Amine
| Initial Water Content in Solvent (ppm) for a 100 mL Reaction | Moles of Water | Moles of Isocyanate Consumed by Water | Theoretical Yield Reduction |
| 10 | 5.55 x 10⁻⁵ | 1.11 x 10⁻⁴ | ~1.1% |
| 50 | 2.78 x 10⁻⁴ | 5.56 x 10⁻⁴ | ~5.6% |
| 100 | 5.55 x 10⁻⁴ | 1.11 x 10⁻³ | ~11.1% |
| 500 | 2.78 x 10⁻³ | 5.56 x 10⁻³ | ~55.6% |
Assumptions: 10 mmol of this compound in 100 mL of solvent. Each water molecule leads to the consumption of two isocyanate molecules.
Experimental Protocols
Protocol 1: General Procedure for Drying Solvents (e.g., Tetrahydrofuran - THF)
Objective: To obtain an anhydrous solvent with a water content of <10 ppm.
Materials:
-
Reagent-grade THF
-
Calcium hydride (CaH₂) or 4Å molecular sieves
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas (Nitrogen or Argon) source
Procedure:
-
Pre-drying: Stir the THF over calcium hydride or activated 4Å molecular sieves overnight.
-
Setup: Assemble a distillation apparatus that has been oven or flame-dried. Ensure all joints are well-sealed. Maintain a positive pressure of inert gas throughout the setup.
-
Distillation: Decant the pre-dried THF into the distillation flask containing a stir bar. Add small pieces of sodium metal and a small amount of benzophenone.
-
Reflux: Heat the mixture to a gentle reflux. A deep blue or purple color indicates the formation of the sodium-benzophenone ketyl radical, signifying anhydrous and oxygen-free conditions. If the color fades, add more sodium.
-
Collection: Distill the solvent and collect it in a dry, inert-gas-flushed flask containing activated molecular sieves for storage.
Protocol 2: Synthesis of N-(4-chlorophenyl)-N'-(pyridin-3-yl)urea under Anhydrous Conditions
Objective: To synthesize a substituted urea from this compound while preventing hydrolysis.
Materials:
-
This compound
-
4-Chloroaniline
-
Anhydrous Dichloromethane (DCM)
-
Schlenk flask and other oven-dried glassware
-
Magnetic stirrer
-
Inert gas (Nitrogen or Argon) line
-
Syringes
Procedure:
-
Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen.
-
Reagent Preparation: In the Schlenk flask, dissolve 4-chloroaniline (1.0 eq) in anhydrous DCM.
-
Addition of Isocyanate: Using a syringe, slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred solution of the amine at room temperature.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Workup: Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold DCM, and dry under vacuum. If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for anhydrous reactions.
Stability of 3-Isocyanatopyridine in different organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-isocyanatopyridine in various organic solvents. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and how should it be stored?
A1: this compound is a reactive compound that is sensitive to moisture, strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1][2] To maintain its integrity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[1][2] For long-term storage, refrigeration is recommended.
Q2: What are the primary degradation pathways for this compound in organic solvents?
A2: The most common degradation pathway involves the reaction with trace amounts of water present in the solvent. The isocyanate group (-NCO) reacts with water to form an unstable carbamic acid, which then decomposes into 3-aminopyridine and carbon dioxide. The newly formed 3-aminopyridine can then react with another molecule of this compound to form an insoluble urea byproduct. Other potential degradation pathways, especially at elevated temperatures or in the presence of certain catalysts, include dimerization to form a uretidinedione or trimerization to form an isocyanurate.
Q3: How does the choice of organic solvent affect the stability of this compound?
A3: The stability of this compound is significantly influenced by the nature of the organic solvent. Protic solvents (e.g., alcohols, primary or secondary amines) are generally incompatible as they will react with the isocyanate group. In aprotic solvents, stability is affected by the solvent's polarity and its ability to absorb atmospheric moisture. Polar aprotic solvents can accelerate the reaction of the isocyanate with any nucleophilic impurities present. It is crucial to use anhydrous solvents to minimize degradation.
Q4: Are there any recommended stabilizers for solutions of this compound?
A4: While the best practice is to use freshly prepared solutions of this compound in anhydrous solvent, certain stabilizers can be added for extended storage. Acidic compounds in trace amounts, such as phosphites or hindered phenols (e.g., BHT), can help inhibit unwanted side reactions. However, the compatibility and effectiveness of any stabilizer should be empirically determined for the specific application.
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield in a Reaction Involving a this compound Solution
-
Possible Cause 1: Degradation of this compound due to Moisture.
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously dried before use.
-
Use a freshly opened bottle of anhydrous solvent or a properly dried and stored solvent.
-
Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).
-
Before use, check the purity of the this compound by IR spectroscopy (a strong isocyanate peak should be present around 2250-2280 cm⁻¹) or by a titration method to determine the concentration of active isocyanate.
-
-
-
Possible Cause 2: Inaccurate Concentration of the this compound Solution.
-
Troubleshooting Steps:
-
Prepare solutions of this compound immediately before use.
-
If a stock solution must be used, determine its active isocyanate concentration via titration (see Experimental Protocols) before each reaction.
-
-
Issue 2: Formation of a White Precipitate in the this compound Solution or Reaction Mixture
-
Possible Cause: Formation of Insoluble Urea Byproduct.
-
Troubleshooting Steps:
-
This is a strong indicator of water contamination. Review all solvent and reagent drying procedures.
-
Filter the solution to remove the precipitate before use, and re-quantify the isocyanate concentration.
-
For future experiments, rigorously exclude moisture from all components and the reaction setup.
-
-
Stability of this compound in Common Organic Solvents
The following tables provide illustrative stability data for this compound in various anhydrous organic solvents at different temperatures. This data is representative and should be used as a guideline. Actual stability will depend on the specific experimental conditions, including the initial purity of the reagent and the water content of the solvent.
Table 1: Stability of this compound at 25°C (Room Temperature)
| Solvent | Dielectric Constant (Approx.) | Half-life (t½) | Comments |
| Toluene | 2.4 | > 14 days | Good stability in non-polar, aprotic solvents. |
| Dichloromethane (DCM) | 9.1 | ~10 days | Moderate stability. Ensure the solvent is free of acidic impurities. |
| Tetrahydrofuran (THF) | 7.6 | ~7 days | Peroxide formation in aged THF can affect stability. Use freshly distilled or inhibitor-free THF. |
| Acetonitrile (ACN) | 37.5 | ~4 days | Higher polarity can increase the rate of reaction with trace impurities. |
| N,N-Dimethylformamide (DMF) | 36.7 | < 24 hours | Poor stability. DMF is hygroscopic and may contain amine impurities. Avoid for storage. |
Table 2: Effect of Temperature on the Stability of this compound in Anhydrous Dichloromethane (DCM)
| Temperature (°C) | Half-life (t½) |
| 4 | > 30 days |
| 25 | ~10 days |
| 40 | ~2 days |
Experimental Protocols
Protocol 1: Determination of this compound Stability in an Organic Solvent
This protocol outlines a method to determine the stability of this compound in a chosen organic solvent over time by monitoring the concentration of the active isocyanate group.
Materials:
-
This compound
-
Anhydrous organic solvent of choice (e.g., DCM, THF, Acetonitrile)
-
Anhydrous Toluene
-
0.1 M solution of di-n-butylamine in anhydrous toluene
-
0.1 M solution of hydrochloric acid (HCl) in isopropanol
-
Bromophenol blue indicator solution
-
Dry glassware (burette, pipettes, volumetric flasks, vials with PTFE-lined caps)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation of this compound Solution:
-
Under an inert atmosphere, prepare a 0.1 M solution of this compound in the chosen anhydrous solvent.
-
Dispense this solution into several small, dry vials, filling them to minimize headspace.
-
Seal the vials tightly and store them under the desired temperature conditions (e.g., 4°C, 25°C).
-
-
Initial Concentration (Time = 0):
-
Immediately take an aliquot (e.g., 5.00 mL) of the freshly prepared this compound solution and place it in a dry flask.
-
Add a known excess of the 0.1 M di-n-butylamine solution (e.g., 20.00 mL).
-
Seal the flask and allow it to stand for 15 minutes to ensure complete reaction.
-
Add a few drops of bromophenol blue indicator.
-
Titrate the excess di-n-butylamine with the 0.1 M HCl solution until the color changes from blue to yellow.
-
Perform a blank titration using 5.00 mL of the pure solvent and 20.00 mL of the di-n-butylamine solution.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 7, 14 days), remove a vial from storage.
-
Allow the vial to equilibrate to room temperature.
-
Repeat the titration procedure described in step 2 for an aliquot from this vial.
-
-
Calculation of Isocyanate Concentration:
-
The concentration of the isocyanate at each time point can be calculated using the following formula:
where:
-
V_blank is the volume of HCl used for the blank titration.
-
V_sample is the volume of HCl used for the sample titration.
-
M_HCl is the molarity of the HCl solution.
-
V_aliquot is the volume of the this compound solution aliquot.
-
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time to determine the stability profile and calculate the half-life.
-
Visualizations
Caption: Primary degradation pathway of this compound in the presence of water.
Caption: Workflow for determining the stability of this compound in solution.
References
Managing the reactivity of 3-Isocyanatopyridine with nucleophiles
Welcome to the technical support center for 3-Isocyanatopyridine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to effectively manage the reactivity of this compound with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity profile of this compound?
A1: The isocyanate group (-NCO) in this compound is a highly electrophilic functional group. The carbon atom of the isocyanate is susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as primary and secondary amines, alcohols, and water.[1] The pyridine ring, being electron-withdrawing, slightly enhances the electrophilicity of the isocyanate carbon compared to a simple phenyl isocyanate.
Q2: What are the primary products when reacting this compound with common nucleophiles?
A2: The reaction products are as follows:
-
With primary or secondary amines: It forms substituted ureas.[2]
-
With alcohols or phenols: It forms carbamates (urethanes).[3]
-
With water: It forms an unstable carbamic acid intermediate, which rapidly decarboxylates to yield 3-aminopyridine. This newly formed amine can then react with another molecule of this compound to produce N,N'-di(pyridin-3-yl)urea.[1]
Q3: How should this compound be stored to maintain its reactivity?
A3: this compound is sensitive to moisture.[4] It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and refrigerated to minimize degradation and polymerization. Avoid repeated exposure to atmospheric moisture.
Q4: What are the most common side reactions to be aware of?
A4: The most prevalent side reaction is with adventitious water, leading to the formation of a highly insoluble and often difficult-to-remove symmetrical urea byproduct.[1] Another potential side reaction is the trimerization of the isocyanate to form a stable isocyanurate ring, which can be promoted by certain catalysts and higher temperatures.[5]
Q5: Does the nitrogen on the pyridine ring interfere with the reaction?
A5: The pyridine nitrogen is a basic site and can act as a nucleophile or a base. While the isocyanate group is the primary site for nucleophilic attack, the pyridine nitrogen can be protonated under acidic conditions or quaternized by electrophiles. In most reactions with nucleophiles like amines or alcohols, the pyridine nitrogen is generally a spectator, but its basicity can sometimes influence the reaction medium or catalyze certain pathways.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Issue 1: Low or No Yield of the Desired Product
| Symptom | Probable Cause | Recommended Action |
| Reaction stalls or shows no conversion by TLC/LC-MS. | Moisture Contamination: The isocyanate has been consumed by reaction with water.[1] | Rigorously dry all solvents, reagents, and glassware. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Low Reagent Purity: The this compound or the nucleophile may have degraded or contain impurities. | Verify the purity of starting materials via NMR or IR spectroscopy (isocyanate shows a strong stretch ~2250-2270 cm⁻¹). Purify if necessary. | |
| Insufficient Reactivity: The nucleophile (e.g., a hindered alcohol or an electron-deficient amine) is not reactive enough under the current conditions. | Increase the reaction temperature. Consider using a catalyst. For alcoholysis, tertiary amines (e.g., DABCO) or organotin compounds (e.g., DBTDL) can be effective.[5] | |
| Incorrect Stoichiometry: An improper ratio of reactants was used. | Carefully calculate and measure the amounts of this compound and the nucleophile to achieve the desired stoichiometric ratio.[5] |
Issue 2: Formation of an Insoluble White Precipitate
| Symptom | Probable Cause | Recommended Action |
| A white solid crashes out of the reaction mixture, often early in the reaction. | Symmetrical Urea Formation: This is the classic sign of moisture contamination. This compound reacts with water to form 3-aminopyridine, which then rapidly reacts with another molecule of the isocyanate.[1] | Immediate Action: Filter the precipitate before workup if possible. Prevention: Implement the rigorous drying procedures outlined in "Issue 1". Use anhydrous solvents from a still or a solvent purification system. |
Issue 3: Complex Product Mixture and Difficult Purification
| Symptom | Probable Cause | Recommended Action |
| Crude NMR or LC-MS shows multiple unexpected products. | Trimerization: At elevated temperatures or with certain catalysts, the isocyanate can form a cyclic trimer (isocyanurate).[5] | Maintain careful temperature control. Select a catalyst that favors the desired reaction over trimerization. |
| Allophanate/Biuret Formation: Excess isocyanate can react with the newly formed carbamate or urea linkages, respectively, leading to cross-linking or undesired byproducts.[5] | Use a strict 1:1 stoichiometry or a slight excess of the nucleophile. If an excess of isocyanate is required, consider adding it portion-wise. | |
| Product Instability: The desired product may be unstable to the workup conditions (e.g., acidic or basic wash).[6] | Test the stability of a small sample of the product under the proposed workup conditions before applying them to the entire batch. Consider a neutral workup if instability is observed. |
Data Presentation
The following tables summarize representative reaction conditions for the synthesis of ureas and carbamates from this compound. Yields are illustrative and will vary based on substrate and specific experimental conditions.
Table 1: Representative Conditions for Urea Synthesis
| Nucleophile (Amine) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | THF | 25 | 2 | 95 |
| Benzylamine | DCM | 25 | 1 | 98 |
| Morpholine | Acetonitrile | 25 | 1 | 96 |
| 4-Fluoroaniline | Dioxane | 50 | 4 | 92 |
Table 2: Representative Conditions for Carbamate Synthesis
| Nucleophile (Alcohol) | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methanol | None | THF | 25 | 12 | 85 |
| Isopropanol | DABCO (5 mol%) | Toluene | 60 | 8 | 90 |
| Phenol | DBTDL (1 mol%) | Toluene | 80 | 6 | 92 |
| Benzyl Alcohol | None | DCM | 25 | 16 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Disubstituted Urea
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine nucleophile (1.0 eq).
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere of nitrogen.
-
Addition: In a separate flask, dissolve this compound (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: If the product precipitates, it can be isolated by filtration, washed with cold solvent, and dried. If it remains in solution, concentrate the mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of a Carbamate
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alcohol nucleophile (1.0 eq) and any catalyst (e.g., DABCO, 0.05 eq).
-
Dissolution: Dissolve the components in a suitable anhydrous solvent (e.g., Toluene, THF) under an inert atmosphere of nitrogen.
-
Addition: Add this compound (1.1 eq) to the solution either neat or as a solution in the reaction solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 6-16 hours. Monitor the disappearance of the isocyanate peak in the IR spectrum (~2260 cm⁻¹) or by TLC/LC-MS.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: Reaction pathways of this compound with common nucleophiles.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for urea synthesis.
References
Technical Support Center: Column Chromatography of Basic Pyridine Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the column chromatography of basic pyridine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, ensuring successful purification of your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my basic pyridine derivatives show significant peak tailing on a silica gel column?
A: Peak tailing is a common problem when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The primary cause is the strong interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to multiple retention mechanisms, causing the compound to elute slowly and resulting in a broad, tailing peak.[1] Other factors that can contribute to peak tailing include column overload (injecting too much sample) and using a sample solvent that is significantly stronger than the mobile phase.[1][3]
Q2: How can I prevent my acid-sensitive pyridine derivative from degrading on the silica gel column?
A: The acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds.[4][5] To mitigate this, you can deactivate the silica gel before use. This is typically done by treating the silica gel with a basic modifier, such as triethylamine (TEA) or ammonia.[4][6] Alternatively, you can use a different stationary phase that is less acidic, such as neutral or basic alumina, or end-capped silica gel.[2][7]
Q3: I am observing co-elution of my target compound with impurities. How can I improve the separation?
A: Co-elution occurs when the selectivity between your target compound and impurities is insufficient. To improve separation, you can systematically optimize the mobile phase. This can involve changing the solvent system to one with a different polarity or adjusting the mobile phase pH.[1] Small changes in pH can alter the ionization state of your pyridine derivative or the impurities, which can significantly impact their retention on the column.[1] If optimizing the mobile phase is not sufficient, consider switching to a different stationary phase with alternative selectivity, such as alumina or a bonded silica phase (e.g., C18 for reversed-phase chromatography).[1][2]
Q4: What is the purpose of adding triethylamine (TEA) or ammonia to the mobile phase?
A: Adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) or using a solvent system containing ammonia is a common strategy to improve the chromatography of basic compounds.[2][6] These basic additives act as "silanol suppressors" by competing with the basic analyte for interaction with the acidic silanol groups on the silica surface.[8][9] This "deactivates" the silica gel, minimizing the strong secondary interactions that cause peak tailing and improving the peak shape.[6]
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common problems encountered during the column chromatography of basic pyridine derivatives.
Issue 1: Severe Peak Tailing
Troubleshooting workflow for severe peak tailing.
Issue 2: Compound Degradation on the Column
Troubleshooting workflow for compound degradation.
Data Presentation
Understanding the basicity of your pyridine derivative is crucial for selecting the appropriate chromatographic conditions. The pKa of the conjugate acid (pyridinium ion) is a good indicator of its basicity.
| Pyridine Derivative | pKa of Conjugate Acid | Reference |
| Pyridine | 5.23 - 5.25 | [10] |
| Isoniazid | ~3.50 | [11] |
| Nicotinamide | ~3.35 | [11] |
| Pyridoxine | ~5.20 | [11] |
A lower pKa value indicates a less basic compound.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine
This protocol describes how to prepare a less acidic silica gel for the purification of acid-sensitive basic compounds.[4]
Materials:
-
Silica gel for column chromatography
-
Solvent system for your separation (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (TEA)
Procedure:
-
Prepare the Deactivating Eluent: Prepare your chosen eluent and add 1-3% (v/v) of triethylamine.
-
Pack the Column: Pack your chromatography column with the silica gel using the "wet packing" method with the deactivating eluent. To do this, create a slurry of the silica gel in the deactivating eluent and pour it into the column.[12]
-
Equilibrate the Column: Flush the packed column with at least one column volume of the deactivating eluent.
-
Discard the Eluent: Discard the eluent that has passed through the column.
-
Run the Chromatography: The silica gel is now deactivated. You can proceed to load your sample and run the column with your desired mobile phase (which may or may not contain triethylamine, as determined by your TLC analysis).[4]
Protocol 2: Column Chromatography with a Basic Modifier in the Mobile Phase
This protocol outlines the standard procedure for running a column with a basic additive to prevent peak tailing.
Materials:
-
Packed silica gel column
-
Mobile phase (e.g., Dichloromethane/Methanol)
-
Ammonium hydroxide or Triethylamine
-
Your sample dissolved in a minimal amount of a suitable solvent
Procedure:
-
Prepare the Modified Mobile Phase:
-
For Ammonia: If using a polar solvent system like Dichloromethane/Methanol, add a small percentage (e.g., 1-2%) of ammonium hydroxide to the more polar solvent (methanol).[6] Be cautious not to exceed 10-20% of the basic methanol in the total mobile phase to avoid dissolving the silica.[6]
-
For Triethylamine: For less polar solvent systems like Hexane/Ethyl Acetate, add 0.1-1% (v/v) of triethylamine to your mobile phase.[2]
-
-
Equilibrate the Column: Before loading your sample, equilibrate the packed column by passing several column volumes of the modified mobile phase through it. This is crucial to allow the basic modifier to interact with the silica surface.[6]
-
Load the Sample: Dissolve your crude product in a minimum amount of the mobile phase or a weak solvent.[13] Carefully load the sample onto the top of the column.[14]
-
Elute the Column: Begin eluting the column with the modified mobile phase, collecting fractions.
-
Monitor the Separation: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing your purified compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. halocolumns.com [halocolumns.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. orgchemboulder.com [orgchemboulder.com]
Improving the efficiency of derivatization with 3-Isocyanatopyridine
Welcome to the technical support center for derivatization using 3-Isocyanatopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflow and resolve common issues encountered during the derivatization of nucleophilic compounds such as primary/secondary amines and alcohols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in derivatization?
A1: this compound, also known as 3-pyridyl isocyanate, is a chemical reagent used to derivatize compounds containing nucleophilic functional groups, primarily primary and secondary amines, as well as alcohols. The isocyanate group (-N=C=O) readily reacts with these functional groups to form stable urea (from amines) or carbamate (from alcohols) derivatives. This derivatization is often performed to improve the chromatographic properties and/or detectability of the analyte, for instance, by enhancing its UV absorbance for HPLC analysis.
Q2: What is the general reaction mechanism for derivatization with this compound?
A2: The derivatization reaction involves the nucleophilic attack of the lone pair of electrons from the nitrogen atom of an amine or the oxygen atom of an alcohol on the electrophilic carbon atom of the isocyanate group. This leads to the formation of a stable covalent bond, resulting in a pyridyl urea or a pyridyl carbamate derivative. The reaction is typically rapid and proceeds readily under mild conditions.
Q3: What are the main advantages of using this compound for derivatization?
A3: Key advantages include:
-
Formation of stable derivatives: The resulting urea and carbamate linkages are generally stable, allowing for robust analytical methods.
-
Improved chromatographic properties: The pyridine ring introduces a UV chromophore, enhancing detection by UV-Vis detectors in HPLC.
-
Versatility: It can react with a range of nucleophiles, making it applicable to a variety of analytes.
Q4: How does the reactivity of primary and secondary amines with this compound compare?
A4: Generally, primary amines are more reactive towards isocyanates than secondary amines due to less steric hindrance. However, the nucleophilicity of the amine also plays a crucial role. Both primary and secondary amines react efficiently to form substituted ureas.
Q5: Is this compound sensitive to moisture?
A5: Yes, isocyanates, including this compound, are highly sensitive to moisture. Water can react with the isocyanate group to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This side reaction consumes the derivatizing reagent and can interfere with the analysis. Therefore, it is crucial to use anhydrous solvents and reagents and to minimize exposure to atmospheric moisture during the experiment.
Troubleshooting Guides
This section provides solutions to common problems encountered during derivatization with this compound and subsequent analysis.
Low or No Product Yield
| Symptom | Potential Cause | Recommended Solution |
| Low or no formation of the desired derivative peak in the chromatogram. | 1. Inactive or Degraded this compound: The reagent is sensitive to moisture and can degrade over time. | • Use a fresh bottle of this compound or one that has been stored properly under inert gas.• Perform a test reaction with a known reactive amine to confirm the reagent's activity. |
| 2. Presence of Moisture: Water in the sample, solvents, or glassware will consume the isocyanate reagent. | • Use anhydrous solvents (e.g., dry acetonitrile, THF, or toluene).• Thoroughly dry all glassware in an oven before use.• Dry the sample if possible (e.g., by lyophilization or evaporation under a stream of nitrogen). | |
| 3. Suboptimal Reaction Conditions: The reaction time, temperature, or pH may not be optimal for your specific analyte. | • Reaction Time: While the reaction is often fast, ensure sufficient time for completion. Analyze aliquots at different time points (e.g., 15, 30, 60 minutes) to determine the optimal duration.• Temperature: Most reactions proceed at room temperature. For less reactive nucleophiles, gentle heating (e.g., 40-50°C) may be beneficial. Avoid excessive heat to prevent degradation.• pH: For amine derivatization, a slightly basic pH can enhance the nucleophilicity of the amine. However, highly basic conditions can promote hydrolysis of the isocyanate. | |
| 4. Insufficient Reagent Concentration: The molar ratio of this compound to the analyte may be too low. | • Increase the molar excess of this compound. A 2 to 10-fold excess is a common starting point. | |
| 5. Interfering Matrix Components: Other nucleophilic compounds in the sample matrix can compete for the derivatizing reagent. | • Implement a sample cleanup step before derivatization, such as solid-phase extraction (SPE), to remove interfering substances. |
Poor Chromatographic Peak Shape
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing for the Derivatized Analyte | 1. Secondary Interactions with Residual Silanols: The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the silica-based stationary phase of the HPLC column.[1] | • Lower Mobile Phase pH: Use a mobile phase with a pH of 2.5-3.5 to protonate the silanol groups and minimize these interactions.[1]• Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.[1]• Use an End-Capped Column: Employ a modern, high-purity, end-capped HPLC column designed to minimize silanol interactions. |
| Peak Fronting | 1. Column Overload: Injecting too much sample can saturate the stationary phase. | • Dilute the sample or reduce the injection volume. |
| Split or Broad Peaks | 1. Incomplete Derivatization: A mixture of derivatized and underivatized analyte can lead to complex peak shapes. | • Re-optimize the derivatization conditions to ensure the reaction goes to completion (see "Low or No Product Yield" section). |
| 2. Sample Solvent Incompatibility: A strong sample solvent can cause peak distortion. | • Whenever possible, dissolve the final derivatized sample in the initial mobile phase. |
Presence of Extraneous Peaks
| Symptom | Potential Cause | Recommended Solution |
| Large Peak at the Beginning of the Chromatogram or Interfering Peaks | 1. Excess Derivatizing Reagent: Unreacted this compound or its hydrolysis by-products can appear in the chromatogram. | • Quenching: After the desired reaction time, add a quenching reagent (e.g., a primary amine like butylamine or a nucleophilic scavenger resin) to consume the excess isocyanate.• Extraction: Perform a liquid-liquid extraction or a solid-phase extraction (SPE) cleanup step after derivatization to remove the excess reagent and by-products. |
| Multiple Derivative Peaks for a Single Analyte | 1. Formation of Side Products: The analyte may have multiple reactive sites, leading to di- or tri-substituted derivatives. | • Adjust the stoichiometry to favor the formation of a single derivative, if possible.• Modify the analytical method to separate and quantify all major derivative peaks. |
| 2. Isomer Formation: If the analyte is chiral and the derivatization creates a new stereocenter, diastereomers may form and separate chromatographically. | • This can be advantageous for chiral separations. Ensure the chromatographic method is capable of resolving the diastereomers. |
Data Presentation: Illustrative Reaction Conditions
Due to the limited availability of specific quantitative data for this compound in comparative studies, the following tables provide an illustrative summary of how reaction parameters can influence derivatization efficiency. These values should be used as a starting point for method optimization.
Table 1: Illustrative Effect of Solvent on Derivatization Yield (%)
| Analyte | Solvent | Dielectric Constant | Yield (%) |
| Primary Amine | Acetonitrile | 37.5 | 95 |
| Tetrahydrofuran (THF) | 7.6 | 92 | |
| Dichloromethane (DCM) | 9.1 | 88 | |
| Toluene | 2.4 | 85 | |
| Primary Alcohol | Acetonitrile | 37.5 | 85 |
| Tetrahydrofuran (THF) | 7.6 | 82 | |
| Dichloromethane (DCM) | 9.1 | 78 | |
| Toluene | 2.4 | 75 |
Note: Polar aprotic solvents like acetonitrile often facilitate the reaction.
Table 2: Illustrative Effect of Reaction Time and Temperature on Yield (%) for a Primary Amine
| Temperature (°C) | 15 min | 30 min | 60 min |
| 25 (Room Temp.) | 85 | 95 | 96 |
| 40 | 92 | 98 | 98 |
| 60 | 97 | 97 | 95 (slight degradation possible) |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of a Primary Amine for HPLC Analysis
Materials:
-
This compound
-
Analyte containing a primary amine
-
Anhydrous acetonitrile (ACN) or another suitable aprotic solvent
-
Quenching reagent (e.g., 1 M solution of butylamine in ACN)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of your analyte in anhydrous ACN at a known concentration (e.g., 1 mg/mL).
-
Reagent Preparation: Prepare a solution of this compound in anhydrous ACN (e.g., 10 mg/mL). This solution should be prepared fresh.
-
Derivatization Reaction:
-
In a clean, dry vial, add an appropriate volume of the analyte solution.
-
Add a 2- to 10-fold molar excess of the this compound solution.
-
Vortex the mixture gently and allow it to react at room temperature for 30-60 minutes. Protect the reaction from light and atmospheric moisture.
-
-
Quenching (Optional but Recommended):
-
Add a 2-fold molar excess of the quenching reagent (relative to the initial amount of this compound) to the reaction mixture.
-
Vortex and let it stand for 10 minutes to ensure all excess isocyanate is consumed.
-
-
Sample Dilution and Analysis:
-
Dilute the final reaction mixture with the mobile phase to a concentration suitable for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Protocol 2: General HPLC Method for Analysis of 3-Pyridyl Urea Derivatives
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10-20%), and increase linearly to a high percentage (e.g., 80-90%) over 15-20 minutes to elute the derivative.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Note: This is a general starting method. The gradient, mobile phase modifiers, and column chemistry may need to be optimized for your specific derivative.
Visualizations
References
Storage and handling guidelines for 3-Isocyanatopyridine to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of 3-Isocyanatopyridine to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to moisture and temperature. Recommended storage involves keeping the container tightly sealed in a dry, cool, and well-ventilated area. For long-term storage, refrigeration at 4°C is advised.[1] Always store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.
Q2: What are the primary degradation pathways for this compound?
A2: The isocyanate functional group (-N=C=O) in this compound is highly reactive, particularly with nucleophiles. The most significant degradation pathway is the reaction with water (moisture). This reaction leads to the formation of an unstable carbamic acid intermediate, which then decomposes to form 3-aminopyridine and carbon dioxide gas.[1][2] This degradation is irreversible and will affect the purity and reactivity of the compound in your experiments.
Q3: What substances are incompatible with this compound?
A3: this compound is incompatible with a range of substances that can react with its isocyanate group. Key incompatibilities include:
-
Water/Moisture: Leads to degradation.
-
Strong Oxidizing Agents: Can cause vigorous reactions.
-
Strong Acids and Bases: Can catalyze polymerization or other unwanted reactions.
-
Alcohols and Amines: Will react to form urethanes and ureas, respectively. This is often the desired reaction in a controlled experimental setting but represents a contamination pathway if unintentional.
Q4: How should I handle this compound in the laboratory to prevent degradation during an experiment?
A4: Proper handling is critical to prevent moisture-induced degradation. All glassware should be thoroughly dried (e.g., oven-dried or flame-dried under vacuum) before use. Perform all manipulations, including weighing and transferring, in a controlled environment such as a glove box or under a stream of dry inert gas (nitrogen or argon). Use syringes and septa for liquid transfers to minimize atmospheric exposure.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor or no reactivity in subsequent reactions. | Degradation of this compound due to moisture exposure. | - Ensure the compound has been stored and handled under strictly anhydrous conditions.- Use a fresh, unopened container of the reagent.- Verify the dryness of all solvents and reagents used in the reaction. |
| Presence of unexpected byproducts in the reaction mixture, such as 3-aminopyridine. | The starting material has degraded. | - Confirm the purity of the this compound before use via techniques like NMR or IR spectroscopy.- If degradation is confirmed, procure a new batch of the reagent. |
| Pressure buildup in the storage container. | Reaction with moisture has led to the formation of carbon dioxide gas.[4] | - Carefully and safely vent the container in a fume hood.- Discard the reagent as it has likely been compromised by moisture. |
| Inconsistent experimental results between batches. | Varying degrees of degradation of the this compound used. | - Implement standardized, stringent anhydrous handling procedures for every experiment.- Aliquot the reagent upon receipt into smaller, single-use containers under an inert atmosphere to prevent repeated exposure of the bulk material to the atmosphere. |
Data Presentation
Table 1: Storage and Handling Recommendations Summary
| Parameter | Recommendation | Reason |
| Storage Temperature | 4°C[1] | Minimizes degradation and side reactions. |
| Storage Atmosphere | Inert gas (Nitrogen, Argon) | Prevents reaction with atmospheric moisture. |
| Container | Tightly sealed, opaque glass | Protects from moisture and light. |
| Handling Environment | Glove box or under inert gas | Excludes moisture during experimental setup. |
| Compatible Labware | Oven or flame-dried glassware | Prevents introduction of water. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound
-
Preparation of Glassware: All glassware (flasks, syringes, needles, etc.) must be dried in an oven at >120°C for at least 4 hours or flame-dried under a high vacuum and allowed to cool to room temperature under a stream of dry inert gas.
-
Inert Atmosphere: Conduct all manipulations within a glove box with a low moisture and oxygen atmosphere or on a Schlenk line using standard techniques.
-
Reagent Transfer: If the this compound is a solid, transfer it in the glove box. If it is a liquid, use a dry, gas-tight syringe that has been flushed with inert gas.
-
Solvent Use: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas. Add the this compound to the reaction vessel via a syringe through a rubber septum or as a solid in the glove box.
Visualizations
Caption: Degradation pathway of this compound in the presence of water.
Caption: Recommended workflow for handling this compound to prevent degradation.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Isocyanatopyridine and Phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 3-isocyanatopyridine and phenyl isocyanate, two isocyanate compounds of significant interest in chemical synthesis and drug development. While both molecules feature the highly reactive isocyanate functional group, the electronic properties of their aromatic backbones—a pyridine ring versus a benzene ring—lead to notable differences in their reactivity profiles. This comparison is supported by theoretical principles and available experimental data.
Executive Summary
The primary determinant of reactivity in aromatic isocyanates is the electrophilicity of the carbonyl carbon in the isocyanate group (-N=C=O). Electron-withdrawing groups attached to the aromatic ring increase this electrophilicity, making the isocyanate more susceptible to nucleophilic attack and thus more reactive. Conversely, electron-donating groups decrease reactivity.
The nitrogen atom in the pyridine ring of this compound exerts a significant electron-withdrawing inductive effect, making the attached isocyanate group more electrophilic compared to the isocyanate group on the benzene ring of phenyl isocyanate. Therefore, This compound is predicted to be more reactive towards nucleophiles than phenyl isocyanate.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and phenyl isocyanate is presented in Table 1.
| Property | This compound | Phenyl Isocyanate |
| Structure | ||
| CAS Number | 15268-31-2[1] | 103-71-9 |
| Molecular Formula | C₆H₄N₂O[1] | C₇H₅NO |
| Molecular Weight | 120.11 g/mol [1] | 119.12 g/mol |
| Appearance | - | Colorless liquid[2] |
| Boiling Point | - | 165 °C[2] |
| Melting Point | - | -30 °C[2] |
| Solubility | - | Reacts with water[2] |
Reactivity Comparison and Electronic Effects
The reactivity of isocyanates is primarily governed by the susceptibility of the carbonyl carbon to nucleophilic attack. The general reaction mechanism is a nucleophilic addition to the C=N double bond of the isocyanate group.
The electronic nature of the 'R' group significantly influences the reaction rate.
-
This compound: The pyridine ring is an electron-withdrawing group due to the high electronegativity of the nitrogen atom. This inductive effect (-I) withdraws electron density from the isocyanate group, making the carbonyl carbon more electron-deficient and therefore more electrophilic. This enhanced electrophilicity leads to a faster rate of reaction with nucleophiles.
-
Phenyl Isocyanate: The phenyl ring is less electron-withdrawing than the 3-pyridyl group. While the sp² hybridized carbons of the benzene ring do have an inductive electron-withdrawing effect, it is weaker than that of the pyridine ring containing a nitrogen atom.
This difference in electronic effects is the basis for the predicted higher reactivity of this compound.
Quantitative Reactivity Data
While specific kinetic data for this compound is scarce, extensive studies on phenyl isocyanate provide a benchmark for comparison. The following table summarizes representative second-order rate constants (k₂) for the reaction of phenyl isocyanate with various nucleophiles. It is anticipated that the corresponding rate constants for this compound would be higher under identical conditions.
Table 2: Second-Order Rate Constants (k₂) for Reactions of Phenyl Isocyanate
| Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
| n-Butanol | Toluene | 25 | ~1.7 x 10⁻⁴ |
| Aniline | Dioxane | 25 | ~2.9 x 10⁻² |
| Water (Hydrolysis) | Aqueous Dioxane | 25 | Varies with water conc. |
Note: These values are approximate and can vary based on reaction conditions and catalysts.
Experimental Protocols
To facilitate direct comparison of the reactivity of this compound and phenyl isocyanate, the following detailed experimental protocols are provided.
Determination of Reaction Kinetics with an Alcohol (e.g., n-Butanol) by Titration
This method follows the disappearance of the isocyanate group over time.
Materials:
-
This compound
-
Phenyl isocyanate
-
n-Butanol (anhydrous)
-
Toluene (anhydrous)
-
Di-n-butylamine (standardized solution in toluene)
-
Bromophenol blue indicator
-
Standardized hydrochloric acid (HCl) solution
Procedure:
-
Prepare a stock solution of the isocyanate (either this compound or phenyl isocyanate) of known concentration in anhydrous toluene.
-
Prepare a stock solution of n-butanol of known concentration in anhydrous toluene.
-
In a thermostated reaction vessel, mix calculated volumes of the isocyanate and n-butanol solutions to achieve the desired initial concentrations.
-
At timed intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of a standardized solution of di-n-butylamine in toluene. The di-n-butylamine will react instantaneously with the remaining isocyanate.
-
Back-titrate the unreacted di-n-butylamine with a standardized solution of HCl using bromophenol blue as an indicator.
-
The concentration of the isocyanate at each time point can be calculated from the amount of di-n-butylamine consumed.
-
Plot the reciprocal of the isocyanate concentration versus time. For a second-order reaction, this should yield a straight line with a slope equal to the rate constant (k₂).
Determination of Reaction Kinetics with an Amine (e.g., Aniline) by UV-Vis Spectroscopy
This method is suitable for reactions where the product has a distinct UV-Vis absorption spectrum from the reactants.
Materials:
-
This compound
-
Phenyl isocyanate
-
Aniline
-
Spectroscopic grade solvent (e.g., acetonitrile, dioxane)
Procedure:
-
Determine the UV-Vis absorption spectra of the isocyanate, aniline, and the expected urea product to identify a wavelength where the product absorbs strongly and the reactants have minimal absorbance.
-
Prepare stock solutions of the isocyanate and aniline in the chosen solvent.
-
In a thermostated cuvette, rapidly mix the isocyanate and aniline solutions.
-
Monitor the increase in absorbance at the chosen wavelength over time using a UV-Vis spectrophotometer.
-
The concentration of the product at each time point can be calculated using the Beer-Lambert law (A = εbc).
-
The rate constant can be determined by fitting the concentration versus time data to the appropriate integrated rate law (typically second-order).
Conclusion
Based on fundamental electronic principles, This compound is expected to exhibit greater reactivity towards nucleophiles than phenyl isocyanate . The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the isocyanate carbon, making it a more favorable target for nucleophilic attack. While direct comparative kinetic data for this compound is limited, the provided experimental protocols offer a clear pathway for researchers to quantify this reactivity difference. This understanding is crucial for the strategic design of synthetic routes and the development of novel pharmaceuticals and functional materials. Professionals in drug development can leverage the differential reactivity to achieve selective modifications of target biomolecules.
References
Navigating HPLC Method Validation: A Comparative Guide Featuring 3-Isocyanatopyridine Derivatives and Alternatives
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of reliable and reproducible results. When dealing with analytes that lack a suitable chromophore for UV detection in High-Performance Liquid Chromatography (HPLC), derivatization is a key strategy. This guide provides a comparative overview of HPLC method validation using 3-isocyanatopyridine derivatives as a focal point, alongside established alternative derivatizing agents for common functional groups. While specific, comprehensive validation studies for this compound derivatives are not widely published, this guide constructs a comparative framework based on the known reactivity of isocyanates and extensive data available for alternative reagents.
The Role of Derivatization in HPLC
Derivatization in HPLC involves chemically modifying an analyte to enhance its detection or improve its chromatographic properties.[1][2] Isocyanates, for instance, react with nucleophilic functional groups like alcohols, phenols, amines, and thiols to form stable derivatives, often with strong UV absorbance, enabling sensitive detection.[3][4] this compound, with its pyridine ring, is expected to introduce a chromophore that allows for UV detection.
Comparative Analysis of Derivatizing Agents
The selection of a derivatizing agent is critical and depends on the analyte's functional groups, the desired sensitivity, and the complexity of the sample matrix. Below is a comparison of this compound derivatives (based on expected performance) with commonly used derivatizing agents for which validation data is available.
For Hydroxyl Groups (Alcohols and Phenols)
| Derivatizing Agent | Analyte(s) | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |
| This compound (Hypothetical) | Alcohols, Phenols | >0.99 | 95-105% | <2% | Analyte-dependent | Analyte-dependent | - |
| Phthalic Anhydride | Alcohols in essential oils | Not Specified | Not Specified | Not Specified | Better than GC-FID, similar to GC-MS | Not Specified | [5] |
For Amine Groups
| Derivatizing Agent | Analyte(s) | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |
| This compound (Hypothetical) | Primary & Secondary Amines | >0.99 | 95-105% | <2% | Analyte-dependent | Analyte-dependent | - |
| Phenyl isothiocyanate (PITC) | Isoniazid, Pyrazinamide | >0.99 | 98.71 – 108.66% | <2% | Analyte-dependent | Analyte-dependent | |
| o-Phthalaldehyde (OPA) | Amino Acids, Alkyl Amines | ≥0.99 | 70-109% | <2.35% | 0.13 - 0.37 pM (Amino Acids), 0.9 - 7.2 ng (Alkyl Amines) | Not Specified | [6] |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Amines | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [7][8] |
Experimental Protocols: A Representative HPLC Method Validation
The following is a detailed methodology for a typical HPLC method validation, using the derivatization of an amine with Phenyl isothiocyanate (PITC) as an example, based on established practices.
1. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve the amine standard in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the assay (e.g., 1-100 µg/mL).
-
Derivatizing Reagent Solution: Prepare a solution of PITC in acetonitrile (concentration to be optimized, e.g., 10 mg/mL).
-
Buffer Solution: Prepare a buffer solution as required for the derivatization reaction (e.g., sodium bicarbonate buffer, pH 9.0).
2. Derivatization Procedure
-
To 100 µL of each working standard solution, add 100 µL of buffer solution and 200 µL of the PITC solution.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Add a quenching reagent if necessary to stop the reaction and consume excess PITC.
-
Dilute the mixture with the mobile phase to a final volume of 1 mL.
3. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. The specific gradient program should be optimized for the separation of the derivatized analyte from any by-products and matrix components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by the absorption maximum of the derivative (e.g., 254 nm for PITC derivatives).
4. Validation Parameters
-
Specificity: Inject a blank sample, a non-derivatized standard, and a derivatized standard to ensure that there are no interfering peaks at the retention time of the analyte derivative.
-
Linearity: Analyze the series of working standard solutions in triplicate. Plot the peak area versus the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be >0.99.
-
Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicates of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be <2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be <2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically S/N of 3 for LOD and 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the derivatization reaction, the HPLC validation workflow, and a decision-making process for selecting a suitable derivatizing agent.
Caption: Derivatization of an analyte with this compound.
Caption: Typical workflow for HPLC method validation.
Caption: Decision tree for selecting a derivatizing agent.
References
- 1. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Isocyanate Reagents for Amine Derivatization
For Researchers, Scientists, and Drug Development Professionals
The derivatization of primary and secondary amines with isocyanate reagents is a fundamental technique in analytical chemistry and drug development. This process introduces a chromophoric or fluorophoric tag to the amine, enhancing its detectability in various analytical methods such as High-Performance Liquid Chromatography (HPLC). Furthermore, the formation of urea derivatives can improve the chromatographic properties and stability of the analytes. This guide provides an objective comparison of common isocyanate reagents, supported by experimental data, to aid in the selection of the most suitable reagent for your specific application.
Data Presentation: Performance of Isocyanate Derivatizing Reagents
The selection of an appropriate isocyanate reagent is critical for successful amine derivatization. The following table summarizes the performance characteristics of several commonly used reagents. The data is compiled from a comparative study by Streicher et al. (1996) and other sources, providing a basis for objective comparison.
| Reagent Name | Abbreviation | Relative Reactivity with Phenyl Isocyanate (%) | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) | Relative Fluorescence Response (%) | Key Advantages | Common Applications |
| 1-(9-Anthracenylmethyl)piperazine | MAP | 100 | 1.47 x 10⁵ | 100 | High reactivity and fluorescence, stable derivatives. | HPLC with UV and fluorescence detection, air monitoring of isocyanates. |
| 1-(2-Methoxyphenyl)piperazine | MOPP | 88 | - | - | Good reactivity, established reagent in many standard methods. | HPLC with UV and electrochemical detection, industrial hygiene. |
| 9-(Methylaminomethyl)anthracene | MAMA | 25 | 1.38 x 10⁵ | 41.0 | Commercially available, fluorescent tag. | HPLC with fluorescence detection. |
| Tryptamine | TRYP | 30 | 3.98 x 10⁴ | 2.27 | - | HPLC with UV and fluorescence detection. |
| Phenyl Isocyanate | PI | 100 (Reference) | Varies with derivative | Non-fluorescent | Simple structure, well-understood reactivity, readily available.[1] | General derivatization for HPLC-UV, synthesis of urea derivatives.[1][2] |
| Tolylene Diisocyanate | TDI | High | - | Non-fluorescent | Can cross-link molecules with multiple amine groups. | Industrial applications, polymer chemistry. |
| Methylene Diphenyl Diisocyanate | MDI | High | - | Non-fluorescent | Used for cross-linking, lower volatility than TDI. | Industrial applications, polymer chemistry. |
| (S)-(-)-α-Methylbenzyl isocyanate | MBIC | - | - | - | Chiral reagent for the separation of enantiomers. | Chiral derivatization for HPLC and NMR analysis of amines and alcohols. |
| 1-Naphthyl Isocyanate | NI | - | - | Fluorescent | Forms fluorescent urea derivatives. | Chiral separation of amino alcohols with fluorescence detection.[3] |
Note: The relative reactivity is based on the reaction with phenyl isocyanate. Molar absorptivity and fluorescence response are dependent on the specific derivative formed and the analytical conditions.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for amine derivatization using common isocyanate reagents.
Protocol 1: General Amine Derivatization with Phenyl Isocyanate for HPLC-UV Analysis
This protocol is adapted from a method for the quantitative analysis of valiolamine.[2]
Materials:
-
Amine sample
-
Phenyl Isocyanate (PHI) solution (e.g., 50 mM in acetonitrile)
-
Triethylamine (TEA)
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Sodium octyl sulfate
-
Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Sample Preparation: Prepare a solution of the amine sample in a suitable solvent. If the sample is in an aqueous solution, it may need to be dried and reconstituted in an aprotic solvent like DMSO.
-
Derivatization Reaction:
-
In a reaction vial, mix the amine sample with a molar excess of the Phenyl Isocyanate solution.
-
Add a catalytic amount of triethylamine to the mixture.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).[2] The optimal reaction time and temperature may need to be determined empirically for different amines.
-
-
Quenching: Stop the reaction by adding a reagent that reacts with the excess phenyl isocyanate, such as a primary or secondary amine or an alcohol.
-
Sample Dilution: Dilute the derivatized sample to a suitable concentration for HPLC analysis using the mobile phase or a compatible solvent.
-
HPLC Analysis:
-
Inject the diluted sample into an HPLC system equipped with a UV detector.
-
Use a reverse-phase column (e.g., C18).
-
The mobile phase can be an isocratic or gradient mixture of acetonitrile and water. For example, 10% acetonitrile in water containing 0.5 mM sodium octyl sulfate with the pH adjusted to 3.0.[2]
-
Set the UV detector to the wavelength of maximum absorbance for the phenylurea derivative (e.g., 240 nm).[2]
-
Protocol 2: Chiral Amine Derivatization with (S)-(-)-α-Methylbenzyl Isocyanate (MBIC)
This protocol is based on the principles of chiral derivatization for the separation of enantiomers.
Materials:
-
Racemic amine sample
-
(S)-(-)-α-Methylbenzyl isocyanate (MBIC)
-
Aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane)
-
HPLC system with a UV or fluorescence detector
-
Chiral stationary phase (CSP) column (e.g., Pirkle-type) or a standard C18 column for separating the resulting diastereomers.
Procedure:
-
Sample Preparation: Dissolve the racemic amine in the chosen aprotic solvent. Ensure the solvent is dry, as water will react with the isocyanate.
-
Derivatization Reaction:
-
Add a slight molar excess of (S)-(-)-α-Methylbenzyl isocyanate to the amine solution.
-
The reaction is typically carried out at room temperature. The reaction time can vary from a few minutes to several hours, depending on the reactivity of the amine. Monitor the reaction progress by a suitable method (e.g., TLC or a pilot HPLC injection).
-
-
Sample Preparation for HPLC: After the reaction is complete, the mixture containing the diastereomeric urea derivatives can often be directly injected into the HPLC system after appropriate dilution.
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
Use a suitable mobile phase (e.g., a mixture of hexane and isopropanol for normal-phase chromatography or acetonitrile and water for reverse-phase chromatography) to separate the diastereomers.
-
Detect the separated diastereomers using a UV detector at a suitable wavelength (e.g., 220-254 nm).
-
Mandatory Visualizations
Experimental Workflow for Comparative Analysis of Amine Derivatization
The following diagram illustrates a typical workflow for comparing the performance of different isocyanate reagents for the derivatization of a target amine for subsequent analysis by HPLC-MS/MS.
Caption: Workflow for comparing isocyanate derivatization reagents.
Logical Relationships in Reagent Selection
The choice of an isocyanate reagent is not arbitrary and depends on a variety of factors related to the analyte, the analytical method, and the desired outcome. The following diagram illustrates these logical relationships.
Caption: Factors influencing isocyanate reagent selection.
References
A Comparative Guide to the Performance of 3-Pyridyl Urea Derivatives in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
The 3-pyridyl urea scaffold has emerged as a significant pharmacophore in the design of novel kinase inhibitors, demonstrating potential in targeting a range of kinases implicated in cancer and other diseases. This guide provides a comparative overview of the performance of various 3-pyridyl urea derivatives in kinase inhibition assays, supported by experimental data from peer-reviewed studies.
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of selected 3-pyridyl urea derivatives against various kinases and cancer cell lines. These derivatives showcase the potential of this chemical class as potent inhibitors.
Table 1: Inhibitory Activity of 1-Pyridin-2-yl-3-arylurea Derivatives against VEGFR-2 and MCF-7 Breast Cancer Cells [1][2]
| Compound ID | R-group on Aryl Moiety | VEGFR-2 IC50 (µM) | MCF-7 IC50 (µM) after 48h | MCF-7 IC50 (µM) after 72h |
| 8a | 4-OCH3 | Not Available | 7.03 ± 0.56 | 4.11 ± 0.33 |
| 8b | 4-CH3 | 5.0 ± 1.91 | 5.14 ± 0.41 | 3.29 ± 0.26 |
| 8d | 4-Cl | Not Available | 4.55 ± 0.36 | 2.85 ± 0.23 |
| 8e | 4-Br | 3.93 ± 0.73 | 0.22 ± 0.02 | 0.11 ± 0.01 |
| 8g | 3-OCH3 | Not Available | 3.03 ± 0.24 | 1.94 ± 0.15 |
| 8i | 3-F | Not Available | 4.89 ± 0.39 | 3.10 ± 0.25 |
| 8n | Not Specified | Not Available | 1.88 | 0.80 |
| Sorafenib | Reference Drug | 0.09 ± 0.01 | 4.50 | Not Available |
| Doxorubicin | Reference Drug | Not Applicable | 1.93 | Not Available |
Table 2: Comparative Inhibitory Activity of Various Pyridyl Urea and Related Derivatives
| Compound Class/Name | Target Kinase(s) | IC50 Values | Reference(s) |
| 1-Pyridin-2-yl-3-pyridin-3-ylurea Analogs | ASK1, ROCK | Potent in vitro activity reported, specific IC50 values not broadly available. | [3] |
| Pyridine-urea hybrid compounds (e.g., 8a, 8h, 8i) | VEGFR-2 | Compound 8a: GI50 of 0.06 μM (MCF7); Compound 8h: GI50 of 0.33 μM (HCT116). | [4] |
| Pyrido[2,3-d]pyrimidine urea (PD-089828, 4b) | PDGFr, FGFr, EGFr, c-src | 1.11 µM (PDGFr), 0.13 µM (FGFr), 0.45 µM (EGFr), 0.22 µM (c-src). | [5][6] |
| Pyrido[2,3-d]pyrimidine urea (4e) | FGFr | 0.060 µM (highly selective for FGFr). | [5][6] |
| Diaryl-ureas with isoxazol[3,4-b]pyridine-3-amino-structure (S21) | FLT-3, KDR (VEGFR-2), PDGFR-β | 4 nM (FLT-3), 3 nM (KDR), 8 nM (PDGFR-β). | [7] |
| Pyridin-2-yl urea derivatives (Compound 2) | ASK1 | 1.55 ± 0.27 nM. | [8] |
| Sorafenib (Reference) | RAF-1, VEGFR-2, PDGFR-β, c-Kit | 6 nM (RAF-1), 90 nM (VEGFR-2), 58 nM (PDGFR-β), 68 nM (c-Kit). | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental results. Below are representative protocols for key assays used to evaluate 3-pyridyl urea derivatives.
1. In Vitro Kinase Inhibition Assay (Example: VEGFR-2) [2][9]
-
Objective: To determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
-
Methodology:
-
Reagents and Materials: Recombinant human kinase (e.g., VEGFR-2), a suitable substrate (e.g., poly(Glu, Tyr) 4:1 peptide), ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
A series of dilutions of the test compound are prepared in the assay buffer.
-
The recombinant kinase and substrate are added to the wells of a microplate and incubated with the test compound.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is quantified using a detection reagent and a luminometer. The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
2. Cell Proliferation Assay (MTT Assay) [1][9]
-
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
-
Methodology:
-
Reagents and Materials: Human cancer cell line (e.g., MCF-7), cell culture medium, fetal bovine serum, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilization solution (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution.
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways Targeted by 3-Pyridyl Urea Derivatives
Many 3-pyridyl urea derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and angiogenesis. The two primary pathways are the RAF/MEK/ERK pathway and the VEGFR signaling pathway.[3]
Caption: Inhibition of RAF/MEK/ERK and VEGFR signaling pathways by 3-pyridyl urea derivatives.
General Experimental Workflow for Kinase Inhibitor Evaluation
The evaluation of a potential kinase inhibitor typically follows a structured workflow from initial screening to cellular activity assessment.
Caption: A typical workflow for the evaluation of 3-pyridyl urea derivatives as kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to 3-Isocyanatopyridine for LC-MS/MS Analysis of Amine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The sensitive and accurate quantification of amine-containing compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial in numerous scientific fields, including metabolomics, clinical diagnostics, and pharmaceutical development. However, the inherent physicochemical properties of many amines, such as high polarity and poor ionization efficiency, present significant analytical challenges. Chemical derivatization offers a robust strategy to overcome these limitations by modifying the target analytes to improve their chromatographic retention and enhance their ionization efficiency.
This guide provides a comparative overview of 3-isocyanatopyridine as a potential derivatization reagent for the LC-MS/MS analysis of primary and secondary amines. Due to the limited availability of direct experimental data for this compound in this application, this guide infers its potential performance based on the known reactivity of isocyanates and the mass spectrometric behavior of pyridine-containing compounds. This theoretical assessment is compared with the established performance of a widely used derivatization reagent, Dansyl Chloride.
Comparison of Derivatization Reagents
The choice of a suitable derivatization reagent is critical and depends on the specific analytical goals, the nature of the sample matrix, and the instrumentation available. An ideal reagent should react rapidly and specifically with the target functional group under mild conditions, and the resulting derivative should be stable and exhibit enhanced detection characteristics.
| Derivatization Reagent | Target Analytes | Key Advantages | Potential Disadvantages |
| This compound | Primary & Secondary Amines | Inferred: • Introduces a permanently charged pyridinium group, significantly enhancing ESI+ ionization efficiency. • The pyridine moiety is basic and readily protonated. • Likely to have a rapid and specific reaction with amines to form stable urea derivatives. | Inferred: • Isocyanate group can react with other nucleophiles (water, alcohols, thiols), potentially leading to side products and lower yields. • Reagent may be sensitive to moisture, requiring anhydrous reaction conditions. • Lack of commercially available isotopically labeled standards for quantitative analysis using isotope dilution methods. |
| Dansyl Chloride (Dns-Cl) | Primary & Secondary Amines, Phenols | • Versatile and widely used, with extensive literature. • Enhances both ionization efficiency and chromatographic retention on reversed-phase columns.[1][2] • Derivatives are fluorescent, allowing for alternative detection methods. • Commercially available in isotopically labeled forms. | • Can be non-specific, reacting with other functional groups. • Reaction times can be longer, and heating is often required. • Excess reagent and byproducts may need to be removed prior to analysis. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below is a hypothetical protocol for the derivatization of amines with this compound, alongside a standard protocol for Dansyl Chloride derivatization.
Hypothetical Protocol for this compound Derivatization
This protocol is based on the general reactivity of isocyanates with amines and would require optimization for specific applications.
1. Reagent Preparation:
-
Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh.
-
Prepare a 1 M solution of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), in anhydrous acetonitrile.
2. Sample Preparation:
-
Dissolve or dilute the amine-containing sample in anhydrous acetonitrile to a final concentration suitable for the expected analytical range.
3. Derivatization Reaction:
-
To 50 µL of the sample solution, add 10 µL of the 1 M DIPEA solution.
-
Add 20 µL of the 10 mg/mL this compound solution.
-
Vortex the mixture gently and incubate at room temperature for 30 minutes.
4. Quenching:
-
Add 10 µL of a quenching solution, such as 1 M hydroxylamine in water, to react with the excess this compound.
-
Vortex and let it stand for 10 minutes at room temperature.
5. Sample Dilution and Analysis:
-
Dilute the derivatized sample to the appropriate concentration with the initial mobile phase for LC-MS/MS analysis.
Standard Protocol for Dansyl Chloride Derivatization
1. Reagent Preparation:
-
Prepare a 10 mg/mL solution of Dansyl Chloride in acetone.
-
Prepare a 100 mM sodium bicarbonate buffer (pH 9.5).
2. Sample Preparation:
-
Dissolve or dilute the amine-containing sample in the sodium bicarbonate buffer.
3. Derivatization Reaction:
-
To 50 µL of the sample solution, add 100 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
4. Quenching:
-
Add 10 µL of a 250 mg/mL solution of sodium hydroxide to hydrolyze the excess Dansyl Chloride.
-
Vortex and incubate at 60°C for 30 minutes.
5. Sample Dilution and Analysis:
-
Neutralize the reaction mixture with a suitable acid (e.g., formic acid) and dilute with the initial mobile phase for LC-MS/MS analysis.
Visualizing the Workflow and Chemistry
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the underlying chemical reactions.
Caption: General experimental workflow for the derivatization of amine-containing samples for LC-MS/MS analysis.
Caption: Reaction of a primary amine with this compound to form a stable pyridyl-urea derivative.
Conclusion
While direct experimental evidence for the use of this compound as a derivatization reagent in LC-MS/MS is currently lacking, its chemical structure suggests it holds promise, particularly for enhancing the ionization efficiency of primary and secondary amines in positive ion mode electrospray ionization. The presence of the pyridine moiety is theoretically advantageous for creating a permanently charged derivative, which can significantly improve sensitivity. However, its reactivity with other nucleophiles and potential moisture sensitivity are factors that would need to be carefully managed.
Further research is required to validate the utility of this compound and to optimize derivatization protocols. Comparative studies with established reagents using a diverse set of amine-containing compounds would be necessary to fully evaluate its performance in terms of reaction efficiency, derivative stability, and improvements in limits of detection and quantification. Researchers and drug development professionals are encouraged to consider these factors when selecting a derivatization strategy for their specific analytical needs.
References
A Comparative Guide to Alternative Reagents for Urea Synthesis Beyond 3-Isocyanatopyridine
For researchers and professionals in drug development, the synthesis of urea derivatives is a cornerstone of medicinal chemistry. The urea moiety is a critical pharmacophore found in numerous FDA-approved drugs. Traditionally, the reaction of an amine with a stable isocyanate, such as 3-isocyanatopyridine, has been a straightforward and widely used method. However, the toxicity, handling difficulties, and limited commercial availability of many isocyanate building blocks have spurred the development of alternative, safer, and more versatile synthetic strategies.
This guide provides an objective comparison of alternative reagents and methodologies to this compound for the synthesis of pyridyl ureas, with a focus on methods that utilize the more readily available precursor, 3-aminopyridine. We present quantitative data, detailed experimental protocols, and workflow diagrams to assist researchers in selecting the optimal synthetic route for their specific needs.
Comparative Analysis of Synthetic Strategies
The primary alternatives to using pre-formed this compound involve the in situ generation of the isocyanate intermediate from 3-aminopyridine or employing isocyanate-free pathways. These methods often provide advantages in terms of safety, cost, and reagent availability.
| Method/Reagent Class | Precursor | Key Reagents | General Conditions | Typical Yield | Safety & Handling Considerations |
| Benchmark: Isocyanate | This compound | Amine | Room temp, inert solvent (e.g., DCM, MeCN) | >90% | Isocyanates are toxic and moisture-sensitive; require handling in an inert atmosphere. |
| Phosgene Equivalents | 3-Aminopyridine | Triphosgene (BTC), N,N'-Carbonyldiimidazole (CDI) | Base (e.g., Et3N), 0°C to room temp | 80-95% | Triphosgene is a safer solid substitute for phosgene gas but still highly toxic and moisture-sensitive[1]. CDI is a stable, less toxic solid that does not produce chlorinated byproducts[1]. |
| Rearrangement Reactions | Nicotinic Acid (for Curtius) | Diphenylphosphoryl azide (DPPA), amine | Anhydrous toluene, 110°C | Good to excellent | DPPA is a safer alternative to other azide sources. Rearrangement reactions generate the isocyanate in situ, avoiding handling[2]. |
| CO₂ as Carbonyl Source | 3-Aminopyridine | CO₂, dehydrating agent (e.g., PCl₅) or catalyst system (e.g., CsOH in ionic liquid) | Varies from atmospheric pressure/room temp to high pressure/temp[2][3] | Up to 98% | Utilizes an abundant, non-toxic C1 source[2]. Can require specialized high-pressure equipment, though catalyst systems for milder conditions exist[3][4]. |
| Urea as Reagent | 3-Aminopyridine | Urea, catalyst (optional) | High temperature (melt polycondensation) or with catalyst | Good to excellent | Avoids toxic isocyanates entirely[5][6]. Can require harsh conditions, but offers a green synthetic route[5][6]. |
| Amine Carbonylation | 3-Aminopyridine | Carbon Monoxide (CO), oxidant or catalyst | Metal catalysts (e.g., Pd, Ru), often requires pressure | Good to excellent | Avoids phosgene but uses toxic CO gas[7][8]. Requires specialized equipment for handling pressurized gas. |
| In Situ Isocyanate from Boc-Amine | Boc-protected Amine | 2-chloropyridine, trifluoromethanesulfonyl anhydride | Amine nucleophile | High | A practical one-pot method for generating isocyanates in situ from stable, protected amines, leading to high yields of ureas[2][9]. |
Experimental Protocols
Detailed methodologies for key synthetic strategies are provided below. These protocols are generalized and may require optimization based on the specific substrate.
Protocol 1: Urea Synthesis using N,N'-Carbonyldiimidazole (CDI)
This two-step, one-pot procedure is a common and safer alternative to using phosgene or triphosgene.
-
Activation: To a solution of 3-aminopyridine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar), add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. The formation of the carbamoylimidazole intermediate can be monitored by TLC or LC-MS.
-
Urea Formation: Add the desired amine nucleophile (1.0-1.2 eq) to the reaction mixture.
-
Completion: Continue stirring at room temperature or gently heat (e.g., 40-50°C) until the reaction is complete (typically 2-16 hours, monitor by TLC or LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by standard methods such as recrystallization or silica gel column chromatography to yield the desired urea derivative.[1]
Protocol 2: Urea Synthesis via Curtius Rearrangement
This protocol generates the isocyanate intermediate in situ from a carboxylic acid precursor, avoiding the direct handling of isocyanates.
-
Acyl Azide Formation: Dissolve the corresponding carboxylic acid (e.g., nicotinic acid, 1.0 eq) in an anhydrous solvent like toluene. Add diphenylphosphoryl azide (DPPA) (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) (1.2 eq).
-
Rearrangement: Heat the mixture to reflux (approx. 110°C) for 2-4 hours. The acyl azide forms and undergoes the Curtius rearrangement to the isocyanate intermediate. Nitrogen gas is evolved during this step.
-
Amine Addition: Cool the reaction mixture to room temperature and add the desired amine nucleophile (1.1 eq).
-
Completion: Stir the reaction at room temperature or with gentle heating until the formation of the urea is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: Concentrate the solvent in vacuo. Purify the crude product by recrystallization or column chromatography to obtain the pure urea derivative.[2]
Visualized Workflows and Pathways
General Synthetic Pathways to Ureas
The synthesis of ureas can be broadly categorized into two main workflows: direct reaction with a stable isocyanate or a multi-step, one-pot process involving the in situ formation of the reactive intermediate.
Caption: Comparison of direct vs. in situ urea synthesis workflows.
Logical Flow for Phosgene-Free Activation of 3-Aminopyridine
Safer phosgene substitutes like CDI activate the starting amine to form a reactive intermediate, which is then trapped by a second amine to yield the final product, avoiding hazardous reagents and byproducts.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 3. ionike.com [ionike.com]
- 4. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 5. Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Non-isocyanate polyureas: sustainable synthesis with tunable properties - European Coatings [european-coatings.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Selectivity Unveiled: A Comparative Analysis of 2-, 3-, and 4-Isocyanatopyridine Reactivity
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical step that dictates the efficiency, selectivity, and overall success of a synthetic route. Isocyanatopyridines, a class of heterocyclic building blocks, offer a versatile platform for the introduction of a pyridylurea moiety, a common scaffold in pharmacologically active compounds. However, the positional isomerism of the isocyanate group on the pyridine ring significantly influences its reactivity and selectivity. This guide provides an objective comparison of the performance of 2-, 3-, and 4-isocyanatopyridine in reactions with common nucleophiles, supported by theoretical data and generalized experimental protocols.
The reactivity of the isocyanate group is fundamentally governed by the electrophilicity of its central carbon atom. In the context of isocyanatopyridines, the electron-withdrawing nature of the pyridine ring enhances this electrophilicity, making them more reactive than their phenyl isocyanate counterpart. The position of the nitrogen atom within the pyridine ring, however, introduces subtle but significant differences in the electronic environment of the isocyanate moiety, leading to a predictable trend in their reactivity.
Theoretical Reactivity Profile Based on Hammett Constants
A powerful tool for quantifying the electronic effect of a substituent on a reaction center is the Hammett equation. The Hammett substituent constant (σ) provides a measure of the electron-donating or electron-withdrawing nature of a substituent. For the pyridyl group, the σ values for the 2-, 3-, and 4-positions have been determined, offering a theoretical basis for predicting the relative reactivity of the corresponding isocyanatopyridine isomers.
A more positive Hammett constant indicates a stronger electron-withdrawing effect, which in turn leads to a more electrophilic isocyanate carbon and, consequently, a higher reaction rate with nucleophiles. Based on the established Hammett constants, the predicted order of reactivity for the isocyanatopyridine isomers is:
4-Isocyanatopyridine > 2-Isocyanatopyridine > 3-Isocyanatopyridine
This trend can be rationalized by considering the resonance and inductive effects of the pyridine nitrogen on the isocyanate group.
-
4-Isocyanatopyridine: The isocyanate group is in the para position relative to the ring nitrogen. The strong electron-withdrawing resonance effect of the nitrogen is most pronounced at this position, leading to the highest electrophilicity of the isocyanate carbon.
-
2-Isocyanatopyridine: In the ortho position, both inductive and resonance effects contribute to the electron-withdrawing nature. However, the proximity of the nitrogen atom may also introduce steric hindrance, potentially modulating its reactivity.
-
This compound: The isocyanate group is in the meta position. At this position, the electron-withdrawing effect is primarily inductive and weaker compared to the resonance effect observed at the 2- and 4-positions. This results in the lowest electrophilicity and, therefore, the lowest reactivity among the three isomers.
Comparative Data Summary
While direct, side-by-side kinetic studies comparing the three isomers are not extensively available in the literature, the Hammett constants provide a reliable theoretical framework for predicting their relative reactivity.
| Isomer | Pyridyl Position | Hammett Constant (σ) | Predicted Relative Reactivity |
| 2-Isocyanatopyridine | ortho | 0.71 | Moderate |
| This compound | meta | 0.55 | Low |
| 4-Isocyanatopyridine | para | 0.94 | High |
This table summarizes the key theoretical data point that underpins the selectivity differences between the three isomers. Researchers can leverage this information to select the appropriate isomer based on the desired reaction rate and the nature of the nucleophile.
Experimental Protocols
The following are generalized experimental protocols for the reaction of isocyanatopyridines with common nucleophiles. These can serve as a starting point for researchers to conduct their own comparative studies. It is recommended to maintain consistent reaction conditions (temperature, solvent, concentration, and stoichiometry) to obtain reliable comparative data.
General Protocol for Reaction with Primary or Secondary Amines
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Addition of Isocyanate: To the stirred solution of the amine, add a solution of the isocyanatopyridine isomer (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude urea derivative can be purified by recrystallization or column chromatography on silica gel.
General Protocol for Reaction with Alcohols
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in a suitable aprotic solvent (e.g., toluene or dioxane).
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of a suitable catalyst, such as dibutyltin dilaurate (DBTDL) or a tertiary amine (e.g., triethylamine or DABCO).
-
Addition of Isocyanate: Add the isocyanatopyridine isomer (1.0 equivalent) to the reaction mixture.
-
Heating: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. The crude carbamate product can be purified by column chromatography or recrystallization.
General Protocol for Reaction with Thiols
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 equivalent) in an aprotic solvent (e.g., THF or DMF).
-
Base Addition: Add a suitable base (e.g., triethylamine or DBU, 1.1 equivalents) to the solution to generate the thiolate in situ.
-
Addition of Isocyanate: Add the isocyanatopyridine isomer (1.0 equivalent) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude thiocarbamate can be purified by column chromatography.
Visualizing the Reactivity Workflow
The general workflow for comparing the reactivity of the isocyanatopyridine isomers can be visualized as follows:
Logical Relationship of Reactivity
The relationship between the electronic properties of the pyridyl substituent and the resulting reactivity of the isocyanate can be summarized in the following diagram:
Benchmarking 3-Pyridyl Urea Kinase Inhibitors Against Established Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a representative 3-pyridyl urea compound against the well-established kinase inhibitors, Sorafenib and Selonsertib. This analysis is supported by established experimental data for the standard compounds and detailed protocols for key assays.
The 3-pyridyl urea scaffold is a recognized pharmacophore in the development of kinase inhibitors, showing potential for significant therapeutic impact. To contextualize the performance of this class of compounds, this guide benchmarks a representative 3-pyridyl urea against two industry standards: Sorafenib, a multi-kinase inhibitor, and Selonsertib, a selective ASK1 inhibitor.
Comparative Analysis of Kinase Inhibition
The primary mechanism of action for 3-pyridyl urea compounds is the inhibition of protein kinases. The following tables summarize the inhibitory activity (IC50) of the standard inhibitors against a panel of kinases relevant to oncology and inflammatory diseases. While specific, direct comparative data for a single 3-pyridyl urea compound is not extensively available in the public domain, the tables serve as a benchmark for where a novel 3-pyridyl urea inhibitor would be positioned.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 in nM)
| Target Kinase | Representative 3-Pyridyl Urea | Sorafenib (Standard) | Selonsertib (Standard) | Assay Type |
| VEGFR-2 | Data Not Available | 90[1][2][3][4] | Not Applicable | In vitro kinase assay |
| B-Raf | Data Not Available | 22[2] | Not Applicable | In vitro kinase assay |
| c-Raf (Raf-1) | Data Not Available | 6[1][3] | Not Applicable | In vitro kinase assay |
| PDGFR-β | Data Not Available | 57[1][2][4] | Not Applicable | In vitro kinase assay |
| c-Kit | Data Not Available | 58[1] | Not Applicable | In vitro kinase assay |
| ASK1 | Data Not Available | Not Applicable | pIC50: 8.3[5] | In vitro bioassay |
Note: The data for the "Representative 3-Pyridyl Urea" is presented as "Data Not Available" to highlight the need for direct experimental validation. The purpose of this table is to provide a clear framework for comparison once such data is generated.
Anti-Proliferative Activity in Cancer Cell Lines
The inhibition of key kinases is expected to translate into a reduction of cancer cell proliferation. The following table provides a template for comparing the anti-proliferative activity of a 3-pyridyl urea compound against standards in relevant human cancer cell lines.
Table 2: Anti-Proliferative Activity (IC50 in µM)
| Cell Line | Representative 3-Pyridyl Urea | Sorafenib (Standard) | Selonsertib (Standard) | Assay Type |
| MDA-MB-231 (Breast Cancer) | Data Not Available | 2.6[2] | Data Not Available | MTT Assay |
| HepG2 (Liver Cancer) | Data Not Available | Data Not Available | Data Not Available | MTT Assay |
| A549 (Lung Cancer) | Data Not Available | Data Not Available | Data Not Available | MTT Assay |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Workflow for inhibitor evaluation.
VEGF/Raf signaling inhibition.
p38 MAPK signaling inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced.
Materials and Reagents:
-
Recombinant human kinase (e.g., VEGFR-2, c-Raf, ASK1)
-
Substrate peptide specific to the kinase
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (3-pyridyl urea and standards) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (diluted in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to deplete the remaining ATP.[6]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[6]
-
Measure the luminescence using a plate reader.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials and Reagents:
-
Human cancer cell lines (e.g., MDA-MB-231, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (3-pyridyl urea and standards)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 48 or 72 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 4. oncology-central.com [oncology-central.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to the Cross-Reactivity of 3-Isocyanatopyridine with Other Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of 3-isocyanatopyridine with a range of common functional groups. Understanding the reactivity profile of this versatile building block is crucial for controlling reaction selectivity and designing efficient synthetic routes in pharmaceutical and materials science research. This document summarizes the relative reactivity, presents available quantitative data for a closely related aromatic isocyanate as a proxy, details experimental protocols for kinetic and competition studies, and visualizes key reaction pathways and experimental workflows.
Reactivity Overview
The electrophilic carbon atom of the isocyanate group (-N=C=O) in this compound is susceptible to nucleophilic attack. The general order of reactivity with common nucleophiles is influenced by the nucleophilicity, steric hindrance, and basicity of the reacting functional group, as well as reaction conditions such as solvent and the presence of catalysts. The pyridine ring, being an electron-withdrawing group, is expected to enhance the electrophilicity of the isocyanate carbon, making this compound a highly reactive compound.
The generally accepted order of reactivity for isocyanates with various functional groups is as follows:
Primary Amines > Secondary Amines > Alcohols > Thiols > Carboxylic Acids
Comparative Reactivity Data
| Functional Group | Nucleophile Example | Product | Relative Reactivity (with Phenyl Isocyanate) | Typical Reaction Conditions |
| Primary Amine | n-Butylamine | N-(Pyridin-3-yl)-N'-butylurea | Very High (k ≈ 10-1 - 101 M-1s-1)[1] | Typically rapid at room temperature without a catalyst. |
| Secondary Amine | Diethylamine | N-(Pyridin-3-yl)-N',N'-diethylurea | High | Generally fast at room temperature, may be slightly slower than primary amines due to steric hindrance. |
| Primary Alcohol | Ethanol | Ethyl (pyridin-3-yl)carbamate | Moderate (k ≈ 10-4 - 10-3 M-1s-1)[2][3] | Slower than amines; often requires heating or a catalyst (e.g., dibutyltin dilaurate, triethylamine). |
| Secondary Alcohol | Isopropanol | Isopropyl (pyridin-3-yl)carbamate | Moderate to Low | Slower than primary alcohols due to increased steric hindrance; catalysis is generally required. |
| Thiol | Ethanethiol | S-Ethyl (pyridin-3-yl)thiocarbamate | Moderate (with base catalysis)[4] | Reaction is slow without a catalyst but significantly accelerated by the presence of a base (e.g., triethylamine) to form the more nucleophilic thiolate.[4] |
| Carboxylic Acid | Acetic Acid | (Pyridin-3-yl)carbamic acetic anhydride | Low | Generally requires elevated temperatures to form an unstable anhydride, which can then decompose or react further. |
Experimental Protocols
Detailed methodologies are crucial for assessing and comparing the cross-reactivity of this compound. Below are representative protocols for kinetic analysis and competition studies.
Protocol 1: Determination of Second-Order Rate Constants for the Reaction of this compound with Nucleophiles
Objective: To quantify the rate of reaction between this compound and a specific nucleophile (e.g., a primary amine or an alcohol).
Materials:
-
This compound
-
Nucleophile of interest (e.g., n-butylamine, ethanol)
-
Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)
-
Catalyst (if required, e.g., dibutyltin dilaurate for alcohol reactions)
-
Quenching agent (e.g., an excess of a highly reactive amine like dibutylamine)
-
Internal standard for analysis (e.g., dodecane for GC/HPLC)
-
Instrumentation: FT-IR spectrometer, NMR spectrometer, or HPLC system.
Procedure:
-
Preparation: Prepare stock solutions of this compound, the nucleophile, and the catalyst (if applicable) in the chosen anhydrous solvent. Ensure all glassware is oven-dried to prevent reaction with atmospheric moisture.
-
Reaction Initiation: In a thermostated reaction vessel, equilibrate the solution of the nucleophile to the desired reaction temperature. Add the this compound solution to initiate the reaction, ensuring rapid mixing.
-
Monitoring the Reaction:
-
In-situ FT-IR Spectroscopy: Monitor the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) in real-time. This allows for continuous tracking of the isocyanate concentration.
-
NMR Spectroscopy: At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding it to a solution of a highly reactive amine). Analyze the sample by ¹H NMR to monitor the disappearance of reactant signals and the appearance of product signals.
-
HPLC Analysis: At specific time intervals, withdraw an aliquot and quench the reaction. Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound or the formed product.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Assuming a second-order reaction (first order in both isocyanate and nucleophile), plot 1/[Isocyanate] versus time. A linear plot confirms second-order kinetics, and the slope is equal to the rate constant (k).
-
Protocol 2: Competition Study to Determine Relative Reactivity
Objective: To qualitatively or semi-quantitatively determine the relative reactivity of this compound towards two different nucleophiles.
Materials:
-
This compound
-
Two different nucleophiles (e.g., a primary amine and a primary alcohol)
-
Anhydrous solvent
-
Analytical standards for the expected products
-
Instrumentation: HPLC or GC-MS system.
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution containing equimolar amounts of the two competing nucleophiles in an anhydrous solvent.
-
Reaction Initiation: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of this compound to the solution of the nucleophiles. This ensures that the nucleophiles are in excess and competing for the limited amount of isocyanate.
-
Reaction Completion: Allow the reaction to proceed to completion at a controlled temperature.
-
Product Analysis: Analyze the final reaction mixture using HPLC or GC-MS.
-
Data Interpretation: Quantify the amounts of the two different products formed (e.g., the urea from the amine reaction and the carbamate from the alcohol reaction). The ratio of the products will reflect the relative reactivity of the two nucleophiles towards this compound under the chosen reaction conditions.
Visualizations
Reaction Pathways
The following diagram illustrates the general reaction pathways of this compound with primary amines, alcohols, and thiols.
Caption: Reaction of this compound with various nucleophiles.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a cross-reactivity study.
Caption: Workflow for kinetic analysis of isocyanate reactions.
Logical Relationship of Reactivity
The following diagram illustrates the factors influencing the reactivity of this compound.
Caption: Key factors governing the reactivity of this compound.
References
Navigating the Complex Landscape of Isocyanate Analysis: An Inter-laboratory Comparison of Analytical Methods
A critical review of analytical methodologies for the quantification of isocyanate derivatives reveals a landscape of varied techniques, each with distinct advantages and limitations. This guide provides a comprehensive comparison of commonly employed methods, supported by inter-laboratory validation data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate approach for their specific needs.
The accurate quantification of isocyanates is paramount in occupational safety, environmental monitoring, and the quality control of polyurethane products. Due to their high reactivity, isocyanates are typically derivatized prior to analysis. This guide focuses on the performance of analytical methods following derivatization, drawing data from several inter-laboratory studies.
Comparative Performance of Analytical Methods
The choice of an analytical method for isocyanate derivatives is often a trade-off between sensitivity, specificity, and practicality. The following tables summarize the quantitative performance of various methods based on published inter-laboratory validation studies.
Table 1: Performance Characteristics of a DBA Derivatization LC-MS/MS Method [1][2]
| Analyte | Within-Batch RSD (Repeatability) | Between-Batch RSD (Reproducibility) | Inter-laboratory Deviation |
| Isophorone diisocyanate (IPDI) | <13% | <13% | 80-120% |
| Isocyanic acid (ICA) | <13% | <13% | 80-120% |
| Methyl isocyanate (MIC) | <13% | <13% | 80-120% |
| Ethyl isocyanate (EIC) | <13% | <13% | 80-120% |
| Propyl isocyanate (PIC) | <13% | <13% | 80-120% |
| Hexamethylene diisocyanate (HDI) | <13% | <13% | 80-120% |
| 2,6-Toluene diisocyanate (TDI) | <13% | <13% | 80-120% |
| 2,4-Toluene diisocyanate (TDI) | <13% | <13% | 80-120% |
| 4,4'-Methylene diphenyl diisocyanate (MDI) | <13% | <13% | 80-120% |
| Phenyl isocyanate (PhI) | <13% | <13% | 80-120% |
This method, based on derivatization with di-n-butylamine (DBA) and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrates good repeatability and reproducibility. The concentrations determined between two laboratories were generally within 20% of each other.[1][2]
Table 2: Inter-Method Comparison for the Analysis of HDI and IPDI Derivatives [3]
| Analyte | NIOSH 5525 | LC/MS (MPP) | OSHA 42/PV2034 | WA-DOSH (ISO-CHEK®) |
| NCO-HDI monomer | Good correlation | Good correlation | Good correlation | Good correlation |
| NCO-IPDI monomer | Good correlation | Good correlation | Good correlation | Good correlation |
| NCO-IPDI oligomers | Good correlation | Good correlation | Good correlation | Good correlation |
| Total NCO mass | Good correlation | Good correlation | Poor correlation | Good correlation |
| NCO-HDI oligomers | Good correlation | Below reference | N/A | Above reference |
This comparison highlights that while most methods perform well for monomeric isocyanates, significant variability can exist for oligomeric species. The study noted that reporting metrics were not always directly comparable across methods.[3]
Table 3: Comparison of GC-FID and HPLC-UV for 1-Isocyanopentane Analysis [4]
| Validation Parameter | Gas Chromatography (GC-FID) | HPLC-UV (with DBA Derivatization) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (Intraday RSD) | < 2% | < 1.5% |
| Precision (Interday RSD) | < 3% | < 2.5% |
| LOD | ~1 µg/mL | ~0.1 µg/mL |
| LOQ | ~3 µg/mL | ~0.3 µg/mL |
For volatile isocyanates like 1-isocyanopentane, both GC-FID and HPLC-UV (after derivatization) can provide accurate and precise results. However, HPLC-UV with derivatization offers superior sensitivity.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. The following sections outline the key steps for some of the commonly used analytical methods.
DBA Derivatization Followed by LC-MS/MS Analysis[1][2][5][6]
This method is widely used for the analysis of a broad range of isocyanates in air samples.
-
Sample Collection: Air is drawn through an impinger flask containing di-n-butylamine (DBA) in toluene, followed by a glass fiber filter.
-
Derivatization: Isocyanates react with DBA to form stable urea derivatives.
-
Sample Preparation: The impinger solution and filter extract are combined. For solid samples, extraction and derivatization are performed with a DBA solution.
-
LC-MS/MS Analysis: The DBA derivatives are separated using liquid chromatography and detected by tandem mass spectrometry. Monitoring of specific precursor-to-product ion transitions provides high selectivity and sensitivity.
NIOSH Method 5525 (MAP Derivatization)[3][7]
This method utilizes 1-(9-anthracenylmethyl)piperazine (MAP) as the derivatizing reagent for the determination of total isocyanate groups.
-
Sample Collection: Air is sampled using a filter impregnated with MAP.
-
Derivatization: Isocyanates react with MAP during sampling to form fluorescent derivatives.
-
Sample Preparation: The filter is extracted with a suitable solvent, such as acetonitrile.
-
HPLC Analysis: The MAP derivatives are analyzed by high-performance liquid chromatography with fluorescence and/or UV detection.
LC/MS with MPP Derivatization[3]
This method employs 1-(2-methoxyphenyl)piperazine (MPP) as the derivatizing agent.
-
Sample Collection: Similar to other methods, air is passed through a sampling medium containing the derivatizing agent.
-
Derivatization: Isocyanates react with MPP to form stable derivatives.
-
Sample Preparation: The sample is extracted and prepared for LC/MS analysis.
-
LC/MS Analysis: The derivatives are separated by liquid chromatography and detected by mass spectrometry.
Visualizing the Validation Workflow and Method Comparison
To better illustrate the processes involved in inter-laboratory validation and method selection, the following diagrams are provided.
Caption: Workflow of an inter-laboratory validation study for analytical methods.
Caption: Logical diagram for selecting an analytical method for isocyanate derivatives.
References
- 1. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison [repository.tno.nl]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Isocyanatopyridine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Isocyanatopyridine is a critical component of laboratory safety and environmental responsibility. As a bifunctional molecule containing both a reactive isocyanate group and a pyridine ring, it presents a unique set of hazards that require careful consideration. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling and management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound and its waste within a certified laboratory chemical fume hood. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. An emergency eyewash station and safety shower must be readily accessible.
Hazard Profile and Quantitative Data
This compound is classified as a hazardous substance. The isocyanate group is highly reactive, particularly with water and other nucleophiles, and can cause respiratory sensitization. The pyridine moiety contributes to its overall toxicity.
| Parameter | Value | Reference |
| OSHA PEL (Isocyanates, general) | 0.02 ppm (ceiling) | Sysco Environmental[1] |
| OSHA PEL (Pyridine) | 5 ppm (8-hour TWA) | NJ.gov[2] |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 | PubChem[3] |
Experimental Protocol for Neutralization and Disposal
The primary method for the disposal of this compound involves neutralization of the reactive isocyanate group. This is typically achieved by reacting it with a decontamination solution to form more stable and less hazardous urea derivatives.
Materials:
-
Waste this compound (pure or in solution)
-
Decontamination Solution (see preparation below)
-
Inert absorbent material (e.g., vermiculite, sand)
-
Designated hazardous waste container (open-top initially)
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
Decontamination Solution Preparation:
Two common formulations for neutralizing isocyanates are recommended:
-
Formula 1 (Sodium Carbonate Solution): Prepare a solution of 5-10% sodium carbonate and 0.2-0.5% liquid detergent in water.
-
Formula 2 (Ammonia Solution): Prepare a solution of 3-8% concentrated ammonia and 0.2-0.5% liquid detergent in water. Note: This solution should be used with enhanced ventilation due to the vapor hazard of ammonia.
Step-by-Step Disposal Procedure:
-
Segregation and Containment:
-
Collect all waste containing this compound, including residues, contaminated materials (e.g., pipette tips, absorbent pads), and reaction byproducts, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams, particularly acids and strong oxidizing agents.[4]
-
-
Neutralization of Liquid Waste:
-
In a chemical fume hood, slowly and carefully add the this compound waste to a larger container holding an excess of the chosen decontamination solution.
-
The isocyanate will react with water and the neutralizing agent. Be aware that this reaction can generate carbon dioxide gas, so do not seal the container tightly during the initial phase of neutralization to avoid pressure buildup.[2]
-
Stir the mixture occasionally for at least 24 hours to ensure complete reaction.
-
-
Handling of Spills:
-
In the event of a small spill, cover the spill with an inert absorbent material.
-
Once absorbed, transfer the material to an open-top container.
-
Slowly add the decontamination solution to the container to neutralize the isocyanate. Allow to stand for at least 24 hours.[5]
-
-
Final Disposal:
-
After the neutralization period, the container should be securely sealed.
-
The container must be clearly labeled as "Hazardous Waste: Neutralized this compound" and include the date of neutralization.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Isocyanatopyridine
For Immediate Implementation: This document provides critical safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 3-Isocyanatopyridine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The isocyanate functional group is highly reactive and poses significant health risks. This guide outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans to mitigate these risks.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Key hazards associated with this compound include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause an allergic skin reaction.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Equipment | Specification & Purpose |
| Eyes/Face | Safety glasses with side shields or goggles | Protects eyes from splashes and dust. |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Standard disposable gloves may not be sufficient.[4] Prevents skin contact. |
| Body | Protective clothing/Lab coat/Coveralls | Prevents contamination of personal clothing.[4] |
| Respiratory | NIOSH/MSHA approved respirator | Required if exposure limits are exceeded or irritation is experienced. A full-face or half-face respirator with filters for organic vapors and particulates is often necessary. In some cases, powered air respirators or air-fed hoods may be required.[4][5] |
Safe Handling and Storage
All handling of this compound should occur in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store at 4°C for optimal stability.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[2]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2]
Emergency Procedures
Immediate and appropriate action is crucial in the event of accidental exposure or a spill.
| Exposure Type | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. An emergency eyewash station must be readily accessible.[6][7] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Clean mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area. Ensure adequate ventilation. Wear full PPE, including respiratory protection.[7] Cover powder spills with a plastic sheet to minimize spreading. Absorb liquid spills with an inert, dry material and place in an appropriate container for disposal.[6] Clean the contaminated surface thoroughly. For large spills, contact your institution's Environmental Health and Safety (EHS) department.[6] |
Disposal Plan
Waste containing this compound is considered hazardous and must be disposed of according to federal, state, and local regulations.
-
Waste Collection: Collect waste in a clearly labeled, leak-proof, and compatible container.[6][8] The container should be kept tightly closed.
-
Labeling: Label the waste container as "Hazardous Waste: this compound" and include relevant hazard symbols.
-
Disposal: Do not dispose of down the drain or in regular trash.[8] Arrange for pickup and disposal by a licensed hazardous waste disposal service.[9]
-
Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone, toluene) in a fume hood.[7] The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse.[7]
Experimental Workflow
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
- 1. This compound | C6H4N2O | CID 2760493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 5. tsmfg.com [tsmfg.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
